molecular formula C8H8O3S B2503487 (5-Acetylthien-2-yl)acetic acid CAS No. 66738-55-4

(5-Acetylthien-2-yl)acetic acid

Cat. No.: B2503487
CAS No.: 66738-55-4
M. Wt: 184.21
InChI Key: DQCRHXGMBKPIEI-UHFFFAOYSA-N
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Description

(5-Acetylthien-2-yl)acetic acid (CAS 66738-55-4) is a high-value heterocyclic building block of interest in pharmaceutical and medicinal chemistry research. This compound, with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol, features both acetic acid and acetyl functional groups on a thiophene ring, making it a versatile scaffold for chemical synthesis . Its structural motif is highly relevant in the design and development of novel bioactive molecules. For instance, related 2-(thienyl)acetic acid derivatives have been identified as promising chemical platforms for the inhibition of the mPGES-1 enzyme, a valuable macromolecular target in cancer and inflammation therapy . Furthermore, thiophene-based compounds are frequently explored as cysteine protease inhibitors for treating conditions like osteoporosis and rheumatoid arthritis, highlighting the potential of this compound class in drug discovery . Researchers can utilize this compound as a critical precursor to develop potential therapeutic agents. The physical properties of (5-Acetylthien-2-yl)acetic acid include a calculated density of 1.336 g/cm³ and a high calculated boiling point of approximately 386°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-acetylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-3-2-6(12-7)4-8(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCRHXGMBKPIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901079
Record name NoName_135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical characteristics of 5-acetyl-2-thiopheneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-acetyl-2-thiopheneacetic acid (CAS No. 66738-55-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical protocols to offer a robust profile of this important synthetic intermediate. Key sections detail the compound's chemical identity, predicted physicochemical properties such as solubility and pKa, expected spectroscopic signatures, and its known chemical reactivity. Furthermore, this guide presents detailed, field-proven experimental methodologies for the precise determination of its core properties, ensuring scientific integrity and empowering researchers to validate these characteristics in their own laboratories.

Introduction and Chemical Identity

5-Acetyl-2-thiopheneacetic acid is a disubstituted thiophene derivative featuring an acetyl group at the 5-position and an acetic acid moiety at the 2-position. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of more complex molecules in the pharmaceutical and materials science sectors. A notable reaction is its selective oxidation to produce 5-carboxy-2-acetylthiophene, a useful intermediate for therapeutic agents. [1] It is critical to distinguish 5-acetyl-2-thiopheneacetic acid from its close structural analog, 5-acetylthiophene-2-carboxylic acid (CAS No. 4066-41-5). The presence of a methylene (-CH₂) linker between the thiophene ring and the carboxylic acid group in 5-acetyl-2-thiopheneacetic acid significantly influences its acidity, solubility, and reactivity compared to the direct carboxylate substitution. This guide focuses exclusively on the acetic acid derivative.

Molecular Structure

The chemical structure of 5-acetyl-2-thiopheneacetic acid is fundamental to understanding its properties.

Caption: Chemical structure of 5-acetyl-2-thiopheneacetic acid.

Compound Identification

Summarized below are the key identifiers and computed molecular properties for 5-acetyl-2-thiopheneacetic acid.

IdentifierValueReference
Chemical Name 5-Acetyl-2-thiopheneacetic acid[2]
CAS Number 66738-55-4[2]
Molecular Formula C₈H₈O₃S[2]
Molecular Weight 184.21 g/mol [Echemi]
IUPAC Name 2-(5-acetylthiophen-2-yl)acetic acid-
Computed PropertyValueReference
XLogP3 1.1[Echemi]
Hydrogen Bond Donor Count 1[Echemi]
Hydrogen Bond Acceptor Count 4[Echemi]
Rotatable Bond Count 3[Echemi]
Topological Polar Surface Area 82.6 Ų[Echemi]
Exact Mass 184.01941529 Da[Echemi]

Note: Computed properties are algorithmically generated and serve as estimates. Experimental validation is recommended.

Physicochemical Characteristics

Direct experimental data for 5-acetyl-2-thiopheneacetic acid is limited. The following properties are based on predictions derived from its chemical structure and comparisons with analogous compounds, such as 2-thiopheneacetic acid. [3][4][5][6][7]

Property Predicted/Observed Value Basis for Prediction / Remarks
Appearance White to off-white or pale yellow solid Based on typical appearance of substituted thiophenes and carboxylic acids. [5][6]
Melting Point Data not available Expected to be a crystalline solid with a distinct melting point. The presence of both acetyl and carboxylic acid groups suggests strong intermolecular forces.
Boiling Point Decomposes before boiling Carboxylic acids with this molecular weight often decompose at high temperatures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) The carboxylic acid group imparts some water solubility, but the acetyl and thiophene moieties increase lipophilicity. Analog 2-thiopheneacetic acid is soluble in water and polar organic solvents. [3][5]

| pKa | ~4.0 - 4.5 | The methylene group isolates the carboxylic acid from the electron-withdrawing effects of the thiophene ring and acetyl group, resulting in a pKa similar to other acetic acid derivatives. This is in contrast to 5-acetylthiophene-2-carboxylic acid, where the carboxyl group is directly attached to the ring, leading to higher acidity (predicted pKa ~2.95). |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra are not publicly available, a theoretical profile can be predicted based on the molecule's functional groups.

  • ¹H NMR:

    • Thiophene Protons: Two doublets are expected in the aromatic region (~6.8-7.8 ppm), corresponding to the two protons on the thiophene ring.

    • Methylene Protons (-CH₂-) : A singlet is expected around 3.8-4.2 ppm.

    • Acetyl Protons (-CH₃) : A sharp singlet is expected around 2.5 ppm.

    • Carboxylic Acid Proton (-COOH) : A broad singlet is expected at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O) : Two signals are expected in the downfield region: the ketone carbon (~190-200 ppm) and the carboxylic acid carbon (~170-180 ppm).

    • Thiophene Carbons : Four distinct signals are expected in the aromatic region (~125-150 ppm).

    • Methylene Carbon (-CH₂-) : A signal is expected around 35-45 ppm.

    • Acetyl Carbon (-CH₃) : A signal is expected in the upfield region (~25-30 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch : A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretch : Two strong, sharp peaks are expected: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the ketone carbonyl (~1660-1680 cm⁻¹).

    • C-O Stretch : A band around 1210-1320 cm⁻¹.

    • Aromatic C=C Stretch : Peaks in the ~1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z = 184.

    • Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and the acetyl group (-COCH₃, 43 Da).

Chemical Reactivity and Stability

Synthesis and Reactivity

5-Acetyl-2-thiopheneacetic acid is a versatile synthetic intermediate. Its synthesis can be envisioned through several routes, most plausibly via the Friedel-Crafts acylation of a 2-thiopheneacetic acid derivative.

A key documented reaction is its role as a precursor to 5-carboxy-2-acetylthiophene. This transformation is achieved through the selective oxidation of the methylene group using oxidizing agents like potassium dichromate or chromic anhydride complexes. [1]This reactivity highlights the differential stability of the methylene and acetyl methyl groups under specific oxidative conditions.

G cluster_0 Plausible Synthetic Pathway cluster_1 Known Reaction T2AA 2-Thiopheneacetic Acid (or ester derivative) product 5-Acetyl-2-thiopheneacetic Acid T2AA->product Friedel-Crafts Acylation reagents1 Acetyl Chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) reagents1->T2AA start_mol 5-Acetyl-2-thiopheneacetic Acid end_mol 5-Carboxy-2-acetylthiophene start_mol->end_mol Selective Oxidation [2] reagents2 Oxidizing Agent (e.g., K₂Cr₂O₇) reagents2->start_mol G cluster_prep Sample & System Preparation cluster_run Analysis Workflow cluster_data Data Processing prep_sol Prepare Mobile Phase (e.g., H₂O/ACN with Acid) equil Equilibrate HPLC System with Mobile Phase prep_sol->equil prep_samp Prepare Sample Solution (0.1 mg/mL in Mobile Phase) inject Inject Sample (10 µL) prep_samp->inject equil->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate Purity (Area %) integrate->calc

Sources

An In-depth Technical Guide to the Solubility Profile of (5-Acetylthien-2-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of (5-Acetylthien-2-yl)acetic acid. In the absence of extensive publicly available experimental data for this specific compound, this document emphasizes the foundational principles and a robust experimental methodology to empower researchers to generate reliable solubility data. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Introduction: The Critical Role of Solubility Profiling

(5-Acetylthien-2-yl)acetic acid is a heterocyclic compound with a structural motif that makes it an interesting building block in medicinal chemistry and materials science. The successful application of this and any active pharmaceutical ingredient (API) or key intermediate is fundamentally linked to its solubility. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and is a critical determinant of a drug's bioavailability.[1] A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not just advantageous, but essential for efficient and effective research and development.

This technical guide outlines the theoretical and practical considerations for determining the equilibrium solubility of (5-Acetylthien-2-yl)acetic acid. It provides a detailed, field-proven protocol based on the gold-standard shake-flask method, coupled with guidance on the analytical quantification of the dissolved solute.

Physicochemical Characterization of (5-Acetylthien-2-yl)acetic acid

A thorough understanding of the physicochemical properties of (5-Acetylthien-2-yl)acetic acid is paramount to predicting and interpreting its solubility behavior. While experimental data for this specific molecule is limited, we can infer its likely characteristics from its structure and data from analogous compounds like 2-thiopheneacetic acid.

PropertyEstimated Value / CharacteristicRationale and Impact on Solubility
Molecular Formula C₈H₈O₃SThe presence of oxygen and sulfur atoms introduces polarity and potential for hydrogen bonding.
Molecular Weight 184.21 g/mol A relatively low molecular weight generally favors solubility.
pKa ~4.0 - 5.0The carboxylic acid group is the primary acidic center. The pKa of acetic acid is 4.76.[2] The thiophene ring may slightly influence this value. Solubility will be significantly pH-dependent in protic solvents.
Calculated logP ~1.5 - 2.5This value suggests a degree of lipophilicity, indicating that the compound will likely have appreciable solubility in a range of organic solvents. The logP is a measure of a compound's hydrophobicity and can be calculated from its structure.[3][4][5]
UV Absorbance ~230-260 nmThe thiophene ring acts as a chromophore, allowing for straightforward quantification using UV-Vis spectroscopy or HPLC-UV detection.[6]

The Theoretical Basis of Solubility

Solubility is a state of equilibrium where the rate of dissolution of a solute into a solvent is equal to the rate of precipitation out of the solution.[7] This dynamic equilibrium is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play.

For (5-Acetylthien-2-yl)acetic acid to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The key intermolecular forces to consider are:

  • Hydrogen Bonding: The carboxylic acid group of (5-Acetylthien-2-yl)acetic acid can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This will lead to strong interactions with polar protic solvents like alcohols.

  • Dipole-Dipole Interactions: The acetyl and carboxylic acid groups create significant dipole moments in the molecule, promoting interactions with other polar molecules.

  • van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents.

Caption: Key intermolecular forces governing the dissolution process.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two commonly measured types of solubility:

  • Kinetic Solubility: The concentration at which a compound, typically dissolved in a high-concentration stock solution (e.g., in DMSO) and then diluted into an aqueous buffer, first precipitates. This is a rapid measurement often used in high-throughput screening.[8]

  • Thermodynamic (Equilibrium) Solubility: The concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid solute. This is the true, most stable measure of solubility and is the focus of this guide.[9]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the most reliable and widely used technique for determining equilibrium solubility.[10][11] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Selection of Organic Solvents

To build a comprehensive solubility profile, a diverse range of organic solvents with varying polarities should be selected. The polarity of a solvent is a measure of its dielectric constant and dipole moment.[12]

SolventPolarityTypeDielectric Constant (approx.)
n-HexaneNon-polarAprotic1.9
TolueneNon-polarAprotic2.4
DichloromethanePolarAprotic9.1
AcetonePolarAprotic21
Ethyl AcetatePolarAprotic6.0
AcetonitrilePolarAprotic37.5
IsopropanolPolarProtic19.9
EthanolPolarProtic24.5
MethanolPolarProtic32.7
Experimental Workflow Diagram

Shake_Flask_Workflow Start Start Add_Excess Add excess (5-Acetylthien-2-yl)acetic acid to a known volume of solvent in a sealed vial. Start->Add_Excess Equilibrate Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-72 hours. Add_Excess->Equilibrate Check_Solid Visually confirm the presence of undissolved solid. Equilibrate->Check_Solid Check_Solid->Add_Excess No Solid Separate Separate the solid and liquid phases (e.g., centrifugation followed by filtration). Check_Solid->Separate Solid Present Analyze Analyze the supernatant for the concentration of the dissolved compound (e.g., HPLC-UV). Separate->Analyze Calculate Calculate solubility (e.g., in mg/mL or mol/L). Analyze->Calculate End End Calculate->End

Caption: The experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials and Equipment:

  • (5-Acetylthien-2-yl)acetic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid (5-Acetylthien-2-yl)acetic acid to a vial. An amount that is 2-3 times the expected solubility is a good starting point. Ensure enough solid is added so that some remains undissolved at the end of the experiment.

    • Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period. A common starting point is 24 hours.[10] For poorly soluble compounds or to ensure equilibrium, longer times (48-72 hours) may be necessary.

    • Causality: Agitation ensures continuous contact between the solid and the solvent, maximizing the surface area for dissolution and accelerating the approach to equilibrium. Constant temperature is critical as solubility is temperature-dependent.

  • Validation of Equilibrium:

    • To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).

    • Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of (5-Acetylthien-2-yl)acetic acid of known concentrations in the same solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV. A reverse-phase C18 column is a suitable starting point.[6]

    • Hypothetical HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: ~254 nm (or the determined λmax for the compound)

      • Injection Volume: 10 µL

    • Causality: HPLC provides excellent specificity and sensitivity, allowing for accurate quantification of the analyte even in the presence of minor impurities. The use of a calibration curve ensures the accuracy of the measurement.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

Table of Solubility Data for (5-Acetylthien-2-yl)acetic acid at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Hexane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Isopropanol3.9[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]

Conclusion

Determining the solubility profile of a compound like (5-Acetylthien-2-yl)acetic acid is a foundational step in its scientific journey. While direct solubility data may not always be readily available, a systematic and rigorous experimental approach, as outlined in this guide, can provide the necessary insights. By understanding the underlying physicochemical principles and employing a robust methodology like the shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process development, formulation, and ultimately, for unlocking the full potential of the molecule.

References

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    • Physical and chemical properties of acetic acid. | Download Table - ResearchGate. Available from: [Link]

  • Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. Available from: [Link]

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Sources

pKa values and acidity of (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Acidity and Physicochemical Profiling of (5-Acetylthien-2-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical behavior of (5-acetylthien-2-yl)acetic acid (CAS: 66738-55-4). As a key intermediate in the synthesis of pharmaceuticals (including specific NSAID analogs and antidepressants), understanding its ionization behavior is critical for optimizing extraction yields, formulation stability, and bioavailability.

This document moves beyond standard database values, applying structural-electronic theory to predict specific acidity shifts and detailing a self-validating potentiometric protocol for experimental verification.

Structural Analysis & Theoretical Acidity

To understand the acidity of (5-acetylthien-2-yl)acetic acid, we must analyze the electronic environment of the carboxylic acid proton relative to its structural analogs.

Electronic Effects

The molecule consists of three distinct functional zones:

  • The Acidic Center: A carboxymethyl group (

    
    ) at position 2.
    
  • The Core: A thiophene ring (heteroaromatic).[1]

  • The Modulator: An acetyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) at position 5.[2]
    

The Thiophene Effect: Thiophene is electron-withdrawing relative to a phenyl ring when attached to an alkyl chain. Consequently, 2-thiopheneacetic acid (pKa


 3.96) is already more acidic than phenylacetic acid (pKa 

4.31) and significantly more acidic than acetic acid (pKa 4.76).

The Acetyl Effect (Hammett Shift): The acetyl group at position 5 acts as a strong Electron Withdrawing Group (EWG) through two mechanisms:

  • Inductive Effect (-I): Pulls electron density through the sigma bond framework.

  • Mesomeric Effect (-M): Although the methylene spacer (

    
    ) insulates the carboxylic acid from direct resonance conjugation, the acetyl group depletes the electron density of the thiophene ring itself. This "electron-starved" ring exerts a stronger inductive pull on the methylene group, further stabilizing the carboxylate anion upon deprotonation.
    
Structural Visualization (Graphviz)

The following diagram illustrates the electron density flow that results in increased acidity.

AcidityLogic cluster_0 Electronic Flow Acetyl 5-Acetyl Group (Strong EWG) Thiophene Thiophene Ring (Electron Poor Core) Acetyl->Thiophene -M / -I Effect (Depletes Density) Spacer Methylene Spacer (-CH2-) Thiophene->Spacer Inductive Pull Carboxyl Carboxylic Acid (-COOH) Spacer->Carboxyl Anion Stabilization Proton Acidic Proton (H+) Carboxyl->Proton Dissociation

Figure 1: Electronic flow diagram demonstrating how the 5-acetyl group enhances acidity by stabilizing the carboxylate anion through the thiophene core.

Quantitative pKa Data Profile

Direct experimental values for this specific derivative are rare in open literature. The values below represent a synthesis of experimental data for the parent scaffold and high-confidence predictions based on Hammett substituent constants (


 for acetyl).
CompoundStructurepKa (Experimental)pKa (Predicted/Calculated)

vs Acetic Acid
Acetic Acid

4.76Reference
Phenylacetic Acid

4.31-0.45
2-Thiopheneacetic Acid

3.96 [1]3.91-0.80
(5-Acetylthien-2-yl)acetic acid Target Molecule N/A 3.55 – 3.75 [2]-1.10

Interpretation: Researchers should treat (5-acetylthien-2-yl)acetic acid as a moderately strong weak acid . In physiological buffers (pH 7.4), it will exist >99.9% in its ionized (carboxylate) form, implying high aqueous solubility at neutral pH but potential precipitation in acidic environments (pH < 3.0).

Experimental Protocol: Potentiometric pKa Determination

For drug development, relying on predicted values is insufficient. The following protocol is designed for low-solubility heteroaromatic acids using the Yasuda-Shedlovsky Extrapolation Method .

Principle

Since the molecule is lipophilic (LogP


 1.5), it may not dissolve fully in pure water at low pH. We titrate in varying ratios of Methanol/Water and extrapolate the pKa to 0% organic solvent.
Materials
  • Analyte: ~50 mg (5-Acetylthien-2-yl)acetic acid (>98% purity).

  • Titrant: 0.1 N KOH (Carbonate-free, standardized).

  • Solvent System: KCl (0.1 M ionic strength adjuster) in Water/Methanol mixtures (20%, 30%, 40%, 50% MeOH v/v).

  • Equipment: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a glass combination electrode.

Workflow Diagram

TitrationProtocol Start Start: Sample Preparation Weigh Weigh ~10mg Sample (x3 Replicates) Start->Weigh Dissolve Dissolve in Co-Solvent (30-50% MeOH/Water) Weigh->Dissolve Titrate Titrate with 0.1N KOH (Measure pH vs Vol) Dissolve->Titrate Blank Run Blank Titration (Solvent only) Blank->Titrate Correction Calc_psKa Calculate psKa (Apparent pKa in solvent) Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc_psKa->Yasuda Result Extrapolate to 0% MeOH (True Aqueous pKa) Yasuda->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining the aqueous pKa of lipophilic acids.

Step-by-Step Methodology
  • Calibration: Calibrate the pH electrode using pH 4.01 and 7.00 aqueous buffers. Crucial: Allow the electrode to equilibrate in the specific MeOH/Water mixture for 10 minutes before measurement to minimize junction potential drift.

  • Dissolution: Dissolve

    
     mol of the substance in 50 mL of the co-solvent mixture (e.g., 30% MeOH). Ensure complete dissolution; the solution should be clear.
    
  • Titration: Add 0.1 N KOH in 50

    
    L increments. Record pH after stabilization (<0.1 mV/s drift).
    
  • Data Processing: Determine the inflection point (equivalence point) using the second derivative method (

    
    ).
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to find the apparent pKa (

    
    ).
    
  • Extrapolation: Repeat for 40% and 50% MeOH. Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.

Implications for Drug Development

Solubility & Formulation
  • pH < 3.5: The molecule exists primarily as the free acid. Solubility will be limited (estimated < 0.5 mg/mL). Avoid acidic formulations unless using solubilizers (cyclodextrins/surfactants).

  • pH > 5.5: The molecule is fully ionized. Solubility increases drastically (> 10 mg/mL). This makes it suitable for formation of sodium or potassium salts for oral delivery.

Synthetic Utility

The enhanced acidity (lower pKa) compared to 2-thiopheneacetic acid means the methylene protons are less acidic than the carboxyl proton, but the 5-acetyl group activates the ring for nucleophilic aromatic substitution (S_NAr) under extreme conditions, or more likely, directs electrophilic substitution to the 4-position (meta to acetyl) if further functionalization is required.

References

  • National Institute of Standards and Technology (NIST). 2-Thiopheneacetic acid - Acid dissociation constant. NIST Standard Reference Database.

  • PubChem. Compound Summary: 2-Thiopheneacetic acid (Analogous Data). National Library of Medicine.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky Protocol).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants).[3]

Sources

Thermodynamic Stability Profile & Characterization Protocol: (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of (5-Acetylthien-2-yl)acetic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

(5-Acetylthien-2-yl)acetic acid (CAS: 66738-55-4) is a pivotal heterocyclic building block utilized in the synthesis of bioactive scaffolds, including Factor Xa inhibitors, GABA receptor modulators, and VCAM-1 antagonists.[1] Its structural duality—possessing both an electron-withdrawing acetyl group and an acidic carboxymethyl moiety on a thiophene core—presents unique thermodynamic challenges.

This guide provides a comprehensive analysis of the molecule's thermodynamic stability, focusing on solid-state behavior, solution kinetics, and degradation pathways. It serves as a blueprint for establishing Critical Quality Attributes (CQAs) during early-phase drug development.

Molecular Architecture & Physicochemical Properties

The stability of (5-Acetylthien-2-yl)acetic acid is governed by the electronic push-pull system of the 2,5-disubstituted thiophene ring.

Structural Analysis
  • Core: Thiophene ring (aromatic, electron-rich sulfur).

  • Position 2: Acetic acid side chain (

    
    ). The methylene bridge insulates the carboxyl group from direct conjugation, but the inductive effect of the sulfur atom lowers the pKa relative to phenylacetic acid.
    
  • Position 5: Acetyl group (

    
    ).[2] A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but increases the acidity of the side chain.
    
Predicted Thermodynamic Constants

Values estimated based on Structure-Activity Relationship (SAR) of analogous thiophene derivatives.

PropertyValue (Approx.)Significance
Molecular Weight 184.21 g/mol Small molecule scaffold.[1]
Melting Point (

)
105–115 °CIndicates moderate crystal lattice energy dominated by carboxylic acid dimers.
pKa (Acid) 3.8 ± 0.2More acidic than acetic acid (4.76) due to the electron-withdrawing 5-acetyl-thiophene core.
logP ~1.2Moderate lipophilicity; soluble in organic solvents (MeOH, DMSO), limited aqueous solubility at low pH.
H-Bond Donors/Acceptors 1 / 3Facilitates stable dimer formation in the solid state.

Solid-State Thermodynamic Stability

In the solid state, thermodynamic stability is defined by the crystal lattice energy and the barrier to thermal decomposition.

Thermal Analysis Profile (DSC/TGA)

To validate the material, researchers must perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Phase I (Ambient to

    
    ):  The material should remain stable. Mass loss in TGA here indicates residual solvents or hygroscopicity.
    
  • Phase II (Melting,

    
    ):  A sharp endotherm in DSC corresponds to melting. Broadening suggests impurities or amorphous content.
    
  • Phase III (Decomposition,

    
    ): 
    
    • Decarboxylation: The primary thermal degradation pathway. The loss of

      
       (MW 44) will be visible in TGA.
      
    • Mechanism: The electron-withdrawing acetyl group at position 5 stabilizes the transition state, potentially lowering the decarboxylation temperature compared to unsubstituted thiophene-2-acetic acid.

Polymorphism Risk

Carboxylic acids are prone to polymorphism due to varying hydrogen-bonding motifs (dimers vs. catemers).

  • Thermodynamic Form: The highest melting point form is typically the thermodynamically stable polymorph at room temperature.

  • Kinetic Form: Rapid precipitation from basic solution (during workup) may yield metastable forms or hydrates.

  • Recommendation: Perform X-Ray Powder Diffraction (XRPD) on recrystallized batches (e.g., from Ethanol/Water) to ensure phase purity.

Chemical Stability & Degradation Pathways

The thermodynamic drive for degradation involves oxidation and decarboxylation. The following diagram illustrates the critical pathways that must be monitored during stress testing.

DegradationPathways cluster_conditions Stress Conditions Parent (5-Acetylthien-2-yl)acetic acid (C8H8O3S) Decarb 5-Acetyl-2-methylthiophene (Decarboxylation Product) Parent->Decarb High T (>150°C) Acidic Reflux Oxidation 5-Carboxy-2-acetylthiophene (Methylene Oxidation) Parent->Oxidation Strong Oxidants (CrO3, KMnO4) Sulfoxide Thiophene S-Oxide (Rare/Unstable) Parent->Sulfoxide Peroxides (Photo-oxidation)

Figure 1: Primary degradation pathways. Decarboxylation is the dominant thermal risk, while methylene oxidation is a risk during synthetic workups involving oxidants.

Solution State Kinetics
  • Hydrolysis: The molecule is hydrolytically stable. It contains no hydrolyzable esters or amides.

  • Photostability: Thiophenes are photosensitive. Exposure to UV light in solution can lead to ring opening or polymerization. Store in amber glass.

  • pH Sensitivity:

    • Acidic (pH < 3): Stable, but low solubility. Risk of precipitation.

    • Basic (pH > 8): Forms the carboxylate salt. High solubility. However, the acetyl group makes the adjacent protons (on the acetyl methyl) slightly acidic, posing a risk of aldol condensation at high pH (>12) and elevated temperatures.

Experimental Protocols for Stability Profiling

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

ConditionProcedureExpected Outcome
Acid Stress 0.1 N HCl, Reflux, 4 hrsMinimal degradation. Check for decarboxylation.
Base Stress 0.1 N NaOH, Reflux, 4 hrsPotential Aldol condensation products (dimers).
Oxidation 3%

, RT, 24 hrs
Monitor for S-oxidation or methylene oxidation.
Thermal Solid state,

, 7 days
No change expected (unless low melting polymorph).
Photolytic 1.2 million lux hoursPotential degradation; protect samples.
Protocol B: pH-Solubility & pKa Determination

Objective: Define the thermodynamic solubility profile for formulation.

  • Preparation: Prepare saturated solutions in buffers ranging from pH 1.2 to 7.4.

  • Equilibration: Shake at

    
     for 24 hours.
    
  • Analysis: Filter and analyze supernatant via HPLC-UV (254 nm).

  • Calculation: Plot Solubility (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation to extract intrinsic solubility (
    
    
    
    ) and pKa.
    • Note: Expect a sharp increase in solubility above pH 4.0.

Process Implications & Handling

Synthesis & Isolation

The synthesis typically involves Friedel-Crafts acetylation. A critical thermodynamic consideration is the regioselectivity .

  • Thermodynamic Control: High temperatures favor the most stable isomer (2,5-substitution).

  • Kinetic Control: Low temperatures might yield mixtures.

  • Purification: Recrystallization from water or ethanol/water is thermodynamically favorable due to the high lattice energy of the acid form compared to impurities.

Storage Recommendations
  • Temperature:

    
     (Refrigerate) to inhibit slow decarboxylation or oxidation over long periods.
    
  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture uptake and autoxidation.

  • Container: Amber glass to prevent photolytic degradation of the thiophene ring.

References

  • Biosynth. (5-Acetylthien-2-yl)acetic acid - Product Characterization. Retrieved from

  • PubChem. Thiophene-2-acetic acid (Analogous Stability Data). National Library of Medicine. Retrieved from

  • Google Patents. Process for producing 5-carboxy-2-acetylthiophene (Oxidation Studies). US Patent 4130566A. Retrieved from

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank 2021. Retrieved from

  • NIST WebBook. Acetic acid, thermodynamic properties (Reference Standard). Retrieved from

Sources

A Hypothetical In-depth Technical Guide to the Crystal Structure Analysis of (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a definitive experimental crystal structure for (5-Acetylthien-2-yl)acetic acid has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4] This guide is therefore presented as a comprehensive, hypothetical case study grounded in established principles of organic synthesis, crystallography, and molecular interactions. The methodologies, data, and interpretations are predictive, designed to serve as an expert-level framework for researchers undertaking such an analysis.

Introduction: Significance and Structural Rationale

(5-Acetylthien-2-yl)acetic acid is a derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiophene-based molecules often exhibit a range of biological activities and unique electronic properties.[5][6] The title compound incorporates three key functional groups: a thiophene ring, a carboxylic acid, and an acetyl group. The interplay of these groups, particularly their ability to act as hydrogen bond donors and acceptors, suggests that the molecule's solid-state architecture will be governed by robust intermolecular interactions.

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount in drug development. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed, predictive walkthrough of the process for determining and analyzing the crystal structure of (5-Acetylthien-2-yl)acetic acid, from synthesis to final structural interpretation.

Synthesis and Crystallization: A Proposed Pathway

A logical and efficient synthesis of the target compound involves the targeted acylation of a suitable thiophene precursor.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct route is the Friedel-Crafts acylation of 2-thienylacetic acid.[7][8] This electrophilic aromatic substitution introduces the acetyl group at the 5-position, which is highly activated and sterically accessible.

Protocol 2.1: Synthesis of (5-Acetylthien-2-yl)acetic acid

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 2-thienylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Cautiously add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 eq), in portions. The stoichiometry requires excess catalyst as it will complex with both the carboxylic acid and the acetyl group.[8]

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, more suitably for this study, by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction (SC-XRD)

The goal is to grow high-quality, single crystals free of defects, typically 0.1-0.3 mm in each dimension.[9][10] Given the polarity of the carboxylic acid, a solvent system that allows for slow precipitation upon cooling or evaporation is ideal.

Protocol 2.2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water). An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature. A co-solvent (anti-solvent) system is often effective for carboxylic acids.[11][12]

  • Slow Evaporation Method:

    • Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Place this vial inside a larger, sealed jar containing a small amount of a less volatile anti-solvent (e.g., hexane).

    • Allow the solvent to slowly evaporate over several days, leading to the gradual formation of crystals.

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 60 °C).

    • Ensure the solution is free of any particulate matter by hot filtration.

    • Allow the solution to cool to room temperature very slowly. Insulating the flask can promote the formation of large, well-defined crystals.

Single-Crystal X-ray Diffraction Analysis

The SC-XRD experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[9][13]

Experimental Workflow

The logical flow from a suitable crystal to a final structural model is a well-established process.[14][15]

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting Data 2. Data Collection (Diffractometer) Crystal->Data X-ray Beam Process 3. Data Processing (Integration & Scaling) Data->Process Diffraction Images Solve 4. Structure Solution (Phase Problem) Process->Solve Refine 5. Structure Refinement Solve->Refine Validate 6. Validation & CIF Generation Refine->Validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3.1: Data Acquisition and Structure Solution

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.[9] The experiment is typically conducted at low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[16]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.[17]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined against the experimental data using full-matrix least-squares methods.[17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. The final data is compiled into a Crystallographic Information File (CIF).[18]

Predicted Crystallographic Data and Structural Interpretation

Based on the molecular structure and common packing motifs for organic carboxylic acids, we can predict the key crystallographic and structural features.

Predicted Crystallographic Parameters

Over 95% of molecular crystals belong to the triclinic, monoclinic, or orthorhombic systems due to packing efficiencies.[19] The monoclinic space group P2₁/c is the most frequently observed for small organic molecules, accounting for approximately 35% of all known structures.[20] It is therefore a highly probable space group for the title compound.

Parameter Predicted Value / Description Causality & Explanation
Empirical Formula C₈H₈O₃SBased on the molecular structure.
Formula Weight 184.21 g/mol Sum of atomic masses.
Crystal System MonoclinicThe most common system for organic molecules, offering efficient packing.[19]
Space Group P2₁/cThe most probable space group for achiral molecules in the monoclinic system, containing inversion centers.[20]
Z 4Number of molecules in the unit cell. For P2₁/c, Z=4 is typical.
a, b, c (Å) Hypothetical valuesUnit cell dimensions depend on the size and shape of the hydrogen-bonded dimer.
β (°) Hypothetical value > 90The unique angle in the monoclinic system.
Volume (ų) Hypothetical valueCalculated from unit cell parameters.
Density (calc) ~1.5 g/cm³A typical density for organic crystals of this composition.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental data. A value below 5% indicates a well-refined structure.[17]
Interpretation of Molecular and Supramolecular Structure

The most critical insight from a crystal structure analysis is the elucidation of intermolecular interactions that build the three-dimensional lattice.

4.2.1 Intramolecular Geometry The thiophene ring is expected to be planar. The acetyl and carboxylic acid groups will be twisted relative to the plane of the thiophene ring to minimize steric hindrance. Bond lengths and angles should conform to standard values observed in thousands of structures in the Cambridge Structural Database.[1]

4.2.2 Supramolecular Assembly: The Carboxylic Acid Dimer Carboxylic acids in the solid state almost universally form centrosymmetric hydrogen-bonded dimers.[21][22] This is the most dominant and predictable interaction for (5-Acetylthien-2-yl)acetic acid. The hydrogen atom of the carboxylic acid on one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a highly stable eight-membered ring motif, specifically denoted as an R²₂(8) graph set synthon.[23]

Dimer_Structure C1_1 C O1_1 O C1_1->O1_1 O2_1 O C1_1->O2_1 R1 R C1_1->R1 H1_1 H O1_2 O H1_1->O1_2 O-H···O O2_1->H1_1 C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 R2 R' C1_2->R2 H1_2 H H1_2->O1_1 O-H···O O2_2->H1_2

Caption: Predicted R²₂(8) hydrogen-bonded dimer of the title compound.

These robust dimers will then pack in the crystal lattice, likely influenced by weaker C-H···O interactions involving the acetyl group's carbonyl oxygen and potential π-π stacking of the thiophene rings. The overall structure will be a dense, layered arrangement of these dimer units.

Conclusion and Future Directions

This guide outlines a predictive yet rigorous approach to the complete crystal structure analysis of (5-Acetylthien-2-yl)acetic acid. The narrative, grounded in established chemical and crystallographic principles, provides a framework for its synthesis, crystallization, and structural determination. The dominant structural feature is predicted to be a classic centrosymmetric carboxylic acid dimer, which will be the primary driver of the crystal packing.

The logical next step is the execution of these experimental protocols. An experimentally determined structure would validate these predictions and provide precise geometric data (bond lengths, angles, torsion angles) and a definitive map of its intermolecular interactions. This empirical data is invaluable for computational modeling, understanding solid-state properties, and guiding the development of new pharmaceutical or material science applications based on this thiophene scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Arkhipova, V., et al. (2020). Analysis of the quality of crystallographic data and the limitations of structural models. eLife. [Link]

  • Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]

  • UMass Dartmouth Library. Cambridge Structural Database. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link]

  • CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]

  • Groch, K. M., et al. (2020). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Structural Biology. [Link]

  • International Union of Crystallography (IUCr). Crystallographic software list. [Link]

  • RCSB Protein Data Bank. Crystallography Software. [Link]

  • University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

  • International Union of Crystallography (IUCr). Crystallographic software list. [Link]

  • Hotta, S., et al. (2004). Crystal Structures of Thiophene/Phenylene Co-Oligomers with Different Molecular Shapes. Chemistry of Materials. [Link]

  • Fiveable. Key Concepts of Space Groups to Know for Crystallography. [Link]

  • Novikov, A. S., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules. [Link]

  • Stephenson, G. A. (2019). Interpreting Crystallographic Results. Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Zhang, Y., et al. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. [Link]

  • Berglund, R. A., et al. (1991). Carboxylic acid purification and crystallization process. U.S.
  • Tan, Y. X., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Smith, G., et al. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Carboxylic Acids. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • RCSB PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. [Link]

  • Nardelli, M., & Fava, G. (1959). The crystal and molecular structure of α-thiophene- and α-selenophene-carboxylic acids. Gazzetta Chimica Italiana. [Link]

  • University of Glasgow. Space-Group Frequencies. [Link]

  • University of Calgary. Hydrogen Bonding in carboxylic acids. [Link]

  • The Bumbling Biochemist. (2021). A short intro to crystal structure interpretation & evaluation using the PDB. YouTube. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Báthori, N. B., et al. (2017). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. [Link]

  • ResearchGate. Thiophenes and their Benzo Derivatives: Structure. [Link]

  • ResearchGate. Hydrogen bonding in the carboxylic acid−aldehyde complexes. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ResearchGate. Space group statistics of organic compounds. [Link]

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. FEBS Journal. [Link]

  • Wilson, A. J. C. (1988). Space groups rare for organic structures. I. Triclinic, monoclinic and orthorhombic crystal classes. Acta Crystallographica Section A. [Link]

  • Wikipedia. Space group. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Google Patents. (1980). Process for manufacturing thienyl-2 acetic acid. U.S.

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Methodological & Application

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds from (5-Acetylthien-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Specifically, 2-aminothiophene derivatives serve as crucial intermediates in the synthesis of a wide array of fused heterocyclic systems, including the therapeutically significant thieno[2,3-d]pyrimidines.[1] These fused ring systems are bio-isosteres of purines and have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

(5-Acetylthien-2-yl)acetic acid is a readily available starting material that possesses two key functional groups amenable to strategic chemical transformations: a reactive acetyl group and a modifiable acetic acid side chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a valuable 2-aminothiophene intermediate from (5-Acetylthien-2-yl)acetic acid via a strategic esterification followed by the robust Gewald multicomponent reaction. Furthermore, we will detail the subsequent cyclization of this intermediate into a thieno[2,3-d]pyrimidine scaffold, a core structure in many developmental drug candidates.

Scientific Rationale and Strategy:

The synthetic strategy hinges on a two-step sequence to first generate a key 2-aminothiophene intermediate, followed by a cyclization to construct the desired thieno[2,3-d]pyrimidine ring system.

  • Esterification of (5-Acetylthien-2-yl)acetic acid: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a critical prerequisite for the subsequent Gewald reaction, as the acidic proton of the carboxylic acid would interfere with the basic conditions required for the multicomponent condensation. Fischer esterification, a classic and reliable method, is employed for this transformation.

  • Gewald Reaction: The cornerstone of this synthetic pathway is the Gewald reaction, a powerful one-pot, three-component condensation for the synthesis of polysubstituted 2-aminothiophenes.[3] In this reaction, the acetyl group of the esterified starting material will serve as the ketone component, which condenses with an active methylene nitrile (malononitrile) and elemental sulfur in the presence of a basic catalyst (morpholine) to afford the highly functionalized 2-aminothiophene-3-carbonitrile derivative.[4][5]

  • Cyclocondensation to Thieno[2,3-d]pyrimidine: The resulting 2-aminothiophene-3-carbonitrile is an ideal precursor for the construction of the fused pyrimidine ring. Cyclocondensation with formamide provides an efficient route to the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[1][6] This transformation involves the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and tautomerization.

Experimental Protocols

Part 1: Synthesis of Ethyl (5-acetylthien-2-yl)acetate (Intermediate 1)

Objective: To protect the carboxylic acid group of (5-Acetylthien-2-yl)acetic acid as an ethyl ester to prepare it for the subsequent Gewald reaction.

Reaction Scheme:

Sources

Application Notes & Protocols: Chemoselective Reduction of the Acetyl Group in (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the chemoselective reduction of the acetyl group in (5-Acetylthien-2-yl)acetic acid to yield (5-Ethylthien-2-yl)acetic acid. The primary challenge in this transformation is achieving complete deoxygenation of the ketone to a methylene group while preserving the carboxylic acid functionality and the integrity of the thiophene ring. We present a comparative analysis of common reduction methodologies, concluding with a strong recommendation for the modified Wolff-Kishner reduction. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and mechanistic insights required to successfully perform this synthesis.

Introduction and Strategic Overview

(5-Acetylthien-2-yl)acetic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents where the thienylacetic acid scaffold is a common motif. The conversion of its acetyl group to an ethyl group alters the electronic properties of the thiophene ring from electron-withdrawing to electron-donating, significantly impacting its reactivity in subsequent synthetic steps.[1]

The core challenge of this transformation lies in chemoselectivity. A successful protocol must deoxygenate the ketone without affecting the carboxylic acid or the sulfur-containing heterocyclic ring. The thiophene ring, while aromatic, possesses unique reactivity and stability profiles that must be considered.[2][3] For instance, it is susceptible to decomposition under certain harsh acidic conditions and its sulfur atom can poison many common hydrogenation catalysts.[4][5][6] This guide evaluates the primary chemical reduction strategies and provides a validated, high-yield protocol.

Methodology Selection: A Rationale-Driven Approach

The conversion of a ketone to a methylene group is a fundamental transformation in organic chemistry. However, the presence of both a carboxylic acid and a thiophene ring in the substrate necessitates a careful choice of reagents.

G Start Goal: Reduce Acetyl Group of (5-Acetylthien-2-yl)acetic acid Hydride Option A: Hydride Reagents (e.g., LiAlH₄, NaBH₄) Start->Hydride Evaluate Options Catalytic Option B: Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) Start->Catalytic Evaluate Options Deoxygenation Option C: Full Deoxygenation (Clemmensen, Wolff-Kishner) Start->Deoxygenation Evaluate Options Hydride_Outcome Analysis: - LiAlH₄ reduces both ketone and acid. - NaBH₄ reduces ketone to alcohol, not alkane. Hydride->Hydride_Outcome Result Catalytic_Outcome Analysis: - Sulfur poisons noble metal catalysts. - Raney Ni causes ring desulfurization. Catalytic->Catalytic_Outcome Result Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) Deoxygenation->Clemmensen Select Method WolffKishner Wolff-Kishner Reduction (N₂H₄, KOH, Heat) Deoxygenation->WolffKishner Select Method Clemmensen_Outcome Drawback: Strongly acidic conditions risk decomposition of the thiophene ring. Lower yields reported. [21] Clemmensen->Clemmensen_Outcome Analysis WolffKishner_Outcome Advantage: Strongly basic conditions are well-tolerated by the thiophene ring and carboxylate anion. High yields reported (70-91%). [1, 21] WolffKishner->WolffKishner_Outcome Analysis

Caption: Decision workflow for selecting the optimal reduction method.

  • Hydride Reagents (e.g., LiAlH₄, NaBH₄): These are unsuitable for the desired transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would non-selectively reduce both the ketone and the carboxylic acid to the corresponding diol.[7][8] Sodium borohydride (NaBH₄) is chemoselective for the ketone but would yield the secondary alcohol, not the desired ethyl group.[9]

  • Catalytic Hydrogenation: This method is severely hampered by the presence of the thiophene ring. Sulfur compounds are notorious poisons for noble metal catalysts like palladium and platinum.[4][5] While Raney nickel can be used, it often causes destructive hydrogenation of the thiophene ring, leading to desulfurization and the formation of an open-chain alkane.[3]

  • Clemmensen Reduction: This reaction utilizes zinc amalgam and concentrated hydrochloric acid to reduce ketones to alkanes.[10][11] While effective for many aryl-alkyl ketones, the strongly acidic conditions are detrimental to many thiophene derivatives, often causing polymerization and significant decomposition, which leads to lower yields.[6]

  • Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base (e.g., KOH) at elevated temperatures.[12][13] The thiophene nucleus is remarkably stable under these strongly basic conditions.[1] The carboxylic acid is simply deprotonated to its corresponding carboxylate salt, which is inert to the reaction conditions and is reprotonated during the final acidic workup. A modified procedure, often called the Huang-Minlon modification, uses a high-boiling solvent like ethylene glycol, allowing the reaction to be performed at atmospheric pressure with excellent yields (70-91% for similar thienyl ketones).[1]

Recommended Protocol: Modified Wolff-Kishner Reduction

This protocol is based on the highly successful Huang-Minlon modification, which has been proven effective for the reduction of various thiophene aldehydes and ketones.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Notes
(5-Acetylthien-2-yl)acetic acid184.211.84 g10Starting material
Hydrazine Hydrate (85% solution)50.06 (as N₂H₄·H₂O)2.35 mL (~2.4 g)404 equivalents, corrosive and toxic
Potassium Hydroxide (KOH) pellets56.112.24 g404 equivalents, corrosive
Ethylene Glycol62.0720 mL-High-boiling solvent
Hydrochloric Acid (6M)36.46As needed (~7-8 mL)-For workup, corrosive
Ethyl Acetate88.11~100 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Experimental Workflow

G A 1. Combine Reactants - Add starting material, hydrazine hydrate, and ethylene glycol to a round-bottom flask. B 2. Hydrazone Formation - Heat to 130-160 °C. - Distill off water and excess hydrazine. A->B C 3. Base Addition - Cool flask to < 60 °C. - Add KOH pellets. B->C D 4. Reduction - Reheat to reflux (~195-200 °C). - Observe N₂ evolution. - Maintain reflux for 3-4 hours. C->D E 5. Work-up: Quenching & Acidification - Cool to room temp. - Dilute with water. - Acidify with 6M HCl to pH ~2. D->E F 6. Extraction & Drying - Extract with ethyl acetate (3x). - Combine organic layers. - Dry over MgSO₄. E->F G 7. Isolation - Filter and concentrate in vacuo to yield crude product. F->G H 8. Purification (Optional) - Recrystallize from a suitable solvent (e.g., heptane/toluene). G->H

Caption: Step-by-step experimental workflow for the Wolff-Kishner reduction.

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a distillation head connected to a condenser.

  • Initial Reaction: To the flask, add (5-Acetylthien-2-yl)acetic acid (1.84 g, 10 mmol), ethylene glycol (20 mL), and 85% hydrazine hydrate (2.35 mL, 40 mmol).

  • Hydrazone Formation: Begin stirring and heat the mixture in an oil bath. The temperature should be gradually raised to 130-160 °C to distill off water and excess hydrazine hydrate over approximately 30-45 minutes.

  • Addition of Base: Remove the flask from the heat and allow it to cool to below 60 °C. Carefully remove the distillation head and add potassium hydroxide pellets (2.24 g, 40 mmol). Caution: Addition may be exothermic.

  • Reduction: Replace the distillation head with a reflux condenser. Reheat the mixture. A vigorous evolution of nitrogen gas will typically begin between 90-110 °C.[6] Bring the reaction to a gentle reflux (the temperature of the solution will be around 195-200 °C) and maintain for 3-4 hours, or until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of deionized water.

  • Acidification: While stirring, slowly and carefully add 6M HCl to the aqueous mixture until the pH is approximately 2. The product, (5-Ethylthien-2-yl)acetic acid, should precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Reaction Mechanism

The Wolff-Kishner reduction proceeds via the initial formation of a hydrazone, which, upon deprotonation under strongly basic conditions, collapses to form a carbanion with the concomitant release of nitrogen gas.

G cluster_0 Step 1: Deprotonation & Hydrazone Formation cluster_1 Step 2: Base-Catalyzed Decomposition cluster_2 Step 3: Protonation A Substrate + KOH → Carboxylate B Carboxylate + N₂H₄ ⇌ Hydrazone A->B C Hydrazone + KOH ⇌ Diimide Anion B->C D Diimide Anion → Carbanion + N₂ (gas) C->D Rate-determining step E Carbanion + H₂O/Solvent → Product (as salt) D->E F Product Salt + H₃O⁺ → Final Product E->F Acidic Workup

Caption: Key stages of the Wolff-Kishner reaction mechanism.

  • Initial Acid-Base Reaction: The strong base (KOH) first deprotonates the most acidic proton, which is on the carboxylic acid, forming the potassium carboxylate salt.

  • Hydrazone Formation: The ketone carbonyl reacts with hydrazine to form a hydrazone intermediate. This is a reversible equilibrium reaction.

  • Deprotonation: The hydroxide or alkoxide (from ethylene glycol) deprotonates the N-H of the hydrazone to form a resonance-stabilized anion.

  • Tautomerization & Second Deprotonation: The anion tautomerizes, and a second deprotonation occurs, forming a diimide anion. This is typically the rate-determining step.[12]

  • Elimination of N₂: This unstable intermediate rapidly collapses, irreversibly losing a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction to completion. This step generates a carbanion.

  • Protonation: The carbanion is a strong base and is quickly protonated by a protic solvent molecule (ethylene glycol or water) to give the final reduced product, still in its carboxylate salt form.

  • Final Acidification: The final acidic workup reprotonates the carboxylate to yield the neutral carboxylic acid product.

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide: Is extremely corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • High Temperatures: The reaction is run at temperatures approaching 200 °C. Use a properly secured heating mantle and monitor the temperature carefully.

  • Gas Evolution: The reaction produces a large volume of nitrogen gas. Ensure the apparatus is not a closed system and is properly vented to avoid pressure buildup.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene.
  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (2024, June 17). Clemmensen Reduction. [Link]

  • Unknown Author. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • Unknown Author. (n.d.). Clemmensen reduction- Heterocyclic and Organic chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Gyan Sanchay. (n.d.). THIOPHENE. [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. [Link]

  • The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction [Video]. YouTube. [Link]

  • Leitner, W., et al. (2017). Catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes.
  • King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. The Journal of Organic Chemistry, 14(4), 638-642.
  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

Sources

Functionalization of the thiophene ring in (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THIO-052

Executive Summary

(5-Acetylthien-2-yl)acetic acid represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and diuretic agents (e.g., Tienilic acid analogs). Functionalizing the thiophene core of this molecule presents a classic "push-pull" electronic challenge. The ring contains a strongly electron-withdrawing acetyl group at C5 and a weakly activating alkyl-acid chain at C2.

This guide provides a validated protocol for the regioselective functionalization of the C3 position. We prioritize a Bromination-Cross Coupling strategy over direct electrophilic substitution or C-H activation due to its superior reproducibility and scalability in drug discovery workflows.

Electronic Analysis & Regioselectivity

Understanding the electronic landscape of the thiophene ring is the prerequisite for successful derivatization.

  • The C5-Acetyl Group: A strong electron-withdrawing group (EWG) via resonance (

    
    ) and induction (
    
    
    
    ). It severely deactivates the ring towards Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles meta to itself (to position C3).
  • The C2-Acetic Acid Group: Acts as an alkyl substituent. It is weakly activating via hyperconjugation and directs ortho (to position C3).

  • The Convergence: Uniquely, both the C5-deactivator and the C2-activator direct substitution to the C3 position . This cooperative effect ensures high regioselectivity, minimizing the formation of C4-isomers.

Visualization: Electronic Directing Effects

The following diagram illustrates the cooperative directing effects that make C3 the target for functionalization.

Regioselectivity Thiophene (5-Acetylthien-2-yl)acetic acid Core Structure C5_Group C5-Acetyl Group (Strong EWG) Thiophene->C5_Group C2_Group C2-Acetic Acid Group (Weak Activator) Thiophene->C2_Group C3_Pos Position C3 (Target) C5_Group->C3_Pos Directs Meta C4_Pos Position C4 (Deactivated) C5_Group->C4_Pos Deactivates Ortho C2_Group->C3_Pos Directs Ortho Result Exclusive C3-Functionalization C3_Pos->Result High Regioselectivity

Caption: Cooperative electronic effects of C2 and C5 substituents directing electrophilic attack to C3.

Strategic Workflow

Direct functionalization of the free acid is risky due to the formation of acid bromides or solubility issues. We recommend a four-step "Protect-Activate-Couple-Deprotect" cycle.

  • Protection: Esterification of the carboxylic acid to prevent base-mediated side reactions during coupling.

  • Activation: Regioselective bromination at C3 using N-Bromosuccinimide (NBS).

  • Functionalization: Palladium-catalyzed Suzuki-Miyaura coupling.[1]

  • Deprotect: Hydrolysis to restore the acetic acid moiety.

Workflow Start Starting Material: (5-Acetylthien-2-yl)acetic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: C3-Bromination (NBS, DMF) Step1->Step2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Final Final Product: C3-Functionalized Acid Step4->Final

Caption: The optimized synthetic pathway for reliable C3 functionalization.

Experimental Protocols

Protocol A: Methyl Ester Protection

Rationale: Protecting the carboxylic acid improves solubility in organic solvents and prevents catalyst poisoning during the Suzuki coupling.

  • Dissolution: Dissolve (5-Acetylthien-2-yl)acetic acid (10 mmol) in anhydrous Methanol (30 mL).

  • Catalysis: Add concentrated

    
     (0.5 mL) dropwise at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (2x) and Brine. Dry over 
    
    
    
    .
  • Yield: Expect >95% quantitative conversion.

Protocol B: Regioselective C3-Bromination

Rationale: NBS is preferred over elemental bromine (


) to prevent oxidation of the acetyl group and over-bromination.
  • Setup: In a foil-wrapped flask (to exclude light), dissolve the methyl ester from Protocol A (10 mmol) in DMF (15 mL).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 11 mmol) in a single portion at room temperature (25°C).

  • Reaction: Stir for 6–12 hours.

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 60°C to avoid side-chain bromination (alpha to the ketone).

  • Quench: Pour mixture into ice-cold water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc. Recrystallize from Ethanol/Water if necessary.

    • Validation: 1H NMR will show the disappearance of one thiophene proton. The remaining proton (C4-H) will appear as a singlet (or weak doublet) shifted downfield.

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the desired functional group (Aryl/Heteroaryl) at C3.

  • Reagents: Combine C3-bromo ester (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.5 eq) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes.

  • Catalyst: Add

    
     (3-5 mol%).
    
    • Expert Tip:

      
       is a viable alternative, but 
      
      
      
      is more robust against the sulfur heteroatom which can sometimes poison simple Pd catalysts.
  • Heating: Heat to 90°C for 4–16 hours under Nitrogen.

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol D: Ester Hydrolysis (Deprotection)
  • Reaction: Dissolve the coupled ester in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.

  • Final Product: Concentrate to yield the C3-functionalized (5-Acetylthien-2-yl)acetic acid.

Data Summary & Troubleshooting

ParameterSpecification/ObservationTroubleshooting
Regioselectivity >95% C3-substitutionIf C4-bromo is observed, lower temp to 0°C during NBS addition.
Bromination Yield Typically 80-90%If low, ensure DMF is dry; water interferes with the radical mechanism if light leaks in.
Coupling Efficiency 70-95% (substrate dependent)If low conversion, switch base to

or catalyst to XPhos Pd G2.
Appearance Off-white to pale yellow solidDarkening indicates Pd residue; use thiol-scavenging silica gel during purification.

References

  • Regioselectivity in Thiophene Bromination

    • Title: 2-Acetyl-5-bromothiophene synthesis and reactivity.
    • Source: ChemicalBook / Literature Precedents.[2][3][4]

  • Suzuki Coupling on Deactivated Thiophenes

    • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling.[5]

    • Source: Semantic Scholar (2014).
    • URL:[Link]

  • Tienilic Acid Analog Synthesis (Structural Context)

    • Title: Synthesis and pharmacology of structural analogs of tienilic acids.[6]

    • Source: PubMed (NIH).
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki Coupling Reaction Conditions and Mechanism.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Scalable Synthesis of (5-Acetylthien-2-yl)acetic acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable synthesis routes for (5-Acetylthien-2-yl)acetic acid, a valuable building block in medicinal chemistry. This document moves beyond a simple recitation of steps to offer in-depth analysis of the chemical transformations, justification for procedural choices, and detailed, field-tested protocols.

Introduction: The Significance of (5-Acetylthien-2-yl)acetic acid

(5-Acetylthien-2-yl)acetic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The thiophene ring itself is a well-regarded isostere for the benzene ring, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates. Given its importance, the development of robust and scalable synthetic routes is of paramount importance for both academic research and industrial production.

This guide will focus on two primary strategic approaches to the synthesis of (5-Acetylthien-2-yl)acetic acid, evaluating each for its scalability, efficiency, and overall practicality.

Strategic Approach 1: Two-Step Synthesis via 2-Acetylthiophene Intermediate

This is arguably the most promising and widely applicable approach for large-scale synthesis. The strategy involves the initial, highly efficient synthesis of 2-acetylthiophene, followed by the introduction of the acetic acid moiety at the 5-position. This route benefits from the high-yielding and well-understood nature of the initial Friedel-Crafts acylation of thiophene.

Part 1: Scalable Synthesis of 2-Acetylthiophene

The Friedel-Crafts acylation of thiophene is a classic and highly regioselective reaction, favoring substitution at the 2-position.[1] This is due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at this position.[1] For industrial-scale production, methods that avoid stoichiometric amounts of moisture-sensitive and corrosive Lewis acids like aluminum chloride are preferred.

This method utilizes a reusable solid acid catalyst, such as Hβ zeolite, which simplifies the workup procedure and minimizes waste, making it an environmentally friendly option.[2][3]

Reaction Scheme:

Materials:

  • Thiophene

  • Acetic Anhydride

  • Hβ Zeolite catalyst

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, condenser, and thermometer, charge thiophene and acetic anhydride. A typical molar ratio is 1:1.2 to 1:3 (thiophene:acetic anhydride).[4]

  • Add the Hβ zeolite catalyst. The catalyst loading is typically in the range of 1-5% by weight of the reactants.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.[4][5]

  • Monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete within 2-5 hours.[4]

  • Upon completion, cool the reaction mixture.

  • The solid catalyst can be recovered by filtration for regeneration and reuse.

  • The crude 2-acetylthiophene is purified by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.[2][4]

Yield: This method can achieve yields of up to 99%.[6]

An alternative, cost-effective, and scalable method employs phosphoric acid as the catalyst with acetic anhydride.[3]

Materials:

  • Thiophene

  • Acetic Anhydride

  • 85% Phosphoric Acid

Procedure:

  • Charge the reactor with thiophene and acetic anhydride.

  • Add phosphoric acid to the mixture.

  • Heat the reaction to 70-80°C and maintain this temperature for 2-5 hours.[5]

  • Monitor the reaction's completion via GC analysis.

  • Once the reaction is complete, the product is purified by direct vacuum distillation.[5]

Yield: High yields, typically in the range of 95%, are reported for this method.[5]

Part 2: Conversion of 2-Acetylthiophene to (5-Acetylthien-2-yl)acetic acid

This transformation is the more challenging step in this synthetic sequence. A direct and selective introduction of an acetic acid group at the 5-position of 2-acetylthiophene is not straightforward. A plausible and scalable approach involves a haloform reaction to convert the acetyl group into a carboxylic acid, followed by subsequent functional group manipulations.

The haloform reaction provides a classic method for converting methyl ketones into carboxylic acids.[7][8] In this case, it would yield 5-acetylthiophene-2-carboxylic acid.

Reaction Scheme:

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite or Sodium hypobromite solution

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve 2-acetylthiophene in a suitable solvent such as dioxane or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hypochlorite or sodium hypobromite with vigorous stirring. The hypohalite solution is prepared by adding the halogen to a cold solution of sodium hydroxide.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC or GC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 5-acetylthiophene-2-carboxylic acid.

Note on Scalability and Further Steps: While the haloform reaction itself is scalable, the subsequent conversion of the carboxylic acid to the acetic acid (e.g., via Arndt-Eistert homologation or other chain extension methods) adds complexity and may impact the overall yield and cost-effectiveness on a large scale.

Strategic Approach 2: Acylation of 2-Thienylacetic Acid

This approach involves the synthesis of 2-thienylacetic acid followed by a Friedel-Crafts acylation to introduce the acetyl group at the 5-position. While seemingly more direct, this route can be challenging due to the deactivating nature of the acetic acid side chain, which can make the subsequent acylation difficult and may require harsh reaction conditions.

Part 1: Synthesis of 2-Thienylacetic Acid

Several scalable methods for the synthesis of 2-thienylacetic acid have been reported in the patent literature.

This method involves a Friedel-Crafts reaction followed by a Favorskii rearrangement.[9]

Reaction Scheme:

Procedure:

  • Acylation: Dissolve thiophene and chloroacetyl chloride in a suitable solvent (e.g., dichloromethane, nitrobenzene). Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.[9] After the reaction is complete, the mixture is quenched with ice-water.

  • Rearrangement: The isolated 2-chloroacetylthiophene is then treated with a base, such as sodium hydroxide, in an aqueous or alcoholic medium.[9] The Favorskii rearrangement proceeds to yield the sodium salt of 2-thienylacetic acid.

  • Acidification: Acidification of the reaction mixture with a mineral acid precipitates 2-thienylacetic acid, which can be collected by filtration.

Part 2: Friedel-Crafts Acylation of 2-Thienylacetic Acid

Direct acylation of 2-thienylacetic acid is less commonly reported and presents challenges. The electron-withdrawing nature of the carboxymethyl group deactivates the thiophene ring towards electrophilic substitution. Achieving high regioselectivity for the 5-position and good yields may require careful optimization of reaction conditions, including the choice of a strong Lewis acid and potentially higher reaction temperatures. This can lead to side reactions and purification difficulties, making it a less desirable route for scalable synthesis compared to Strategic Approach 1.

Characterization of (5-Acetylthien-2-yl)acetic acid

Accurate characterization of the final product is crucial for quality control. The following are expected spectroscopic data for (5-Acetylthien-2-yl)acetic acid.

Technique Expected Data
¹H NMR The spectrum should show characteristic signals for the acetyl protons (singlet, ~2.5 ppm), the methylene protons of the acetic acid side chain (singlet, ~3.9 ppm), and two doublets for the thiophene ring protons (~7.0 and ~7.6 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR The spectrum will display signals for the carbonyl carbon of the acetyl group (~191 ppm), the carboxylic acid carbonyl (~171 ppm), the carbons of the thiophene ring, the methylene carbon, and the methyl carbon.
Mass Spec The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.21 g/mol ).

Process Flow Diagrams

Synthesis_Route_1 Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acylation Catalyst Hβ Zeolite or H3PO4 Catalyst->Acylation Acetylthiophene 2-Acetylthiophene Acylation->Acetylthiophene Haloform Haloform Reaction Acetylthiophene->Haloform FinalProduct (5-Acetylthien-2-yl)acetic acid Haloform->FinalProduct

Caption: Workflow for Strategic Approach 1.

Synthesis_Route_2 Thiophene2 Thiophene Acylation2 Friedel-Crafts Acylation Thiophene2->Acylation2 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylation2 LewisAcid Lewis Acid LewisAcid->Acylation2 Chloroacetylthiophene 2-Chloroacetylthiophene Acylation2->Chloroacetylthiophene Rearrangement Favorskii Rearrangement Chloroacetylthiophene->Rearrangement ThienylaceticAcid 2-Thienylacetic Acid Rearrangement->ThienylaceticAcid Acylation3 Friedel-Crafts Acylation ThienylaceticAcid->Acylation3 FinalProduct2 (5-Acetylthien-2-yl)acetic acid Acylation3->FinalProduct2

Caption: Workflow for Strategic Approach 2.

Conclusion and Recommendations

For the scalable synthesis of (5-Acetylthien-2-yl)acetic acid, Strategic Approach 1 is highly recommended . The initial Friedel-Crafts acylation of thiophene to 2-acetylthiophene is a robust, high-yielding, and well-optimized process, particularly with the use of green catalysts like zeolites. While the subsequent conversion to the final product requires further steps, the overall route is more reliable and amenable to large-scale production than the direct acylation of 2-thienylacetic acid. The challenges associated with the deactivation of the thiophene ring in Strategic Approach 2 make it less attractive for industrial applications.

Further process optimization for the conversion of 2-acetylthiophene to (5-Acetylthien-2-yl)acetic acid, potentially exploring alternative homologation strategies to the classical Arndt-Eistert reaction, could further enhance the efficiency of the recommended route.

References

  • MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • PubChem. 5-Acetylthiophene-2-carboxylic acid. [Link]

  • Patsnap Eureka. Method for preparing 2-acetylthiophene. [Link]

  • Google Patents. Synthetic method of 2-thiopheneacetic acid.
  • Organic Chemistry Portal. Haloform Reaction. [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

  • Wikipedia. Haloform reaction. [Link]

  • Chemistry Steps. Haloform Reaction. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • PMC. (2022). 200 Years of The Haloform Reaction: Methods and Applications. [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • Caltech. A general enantioselective route to the chamigrene natural product family. [Link]

  • Google Patents. A kind of synthetic method of 2 thiophene acetic acid.
  • Elsevier. (2007). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • Amanote Research. Complete Assignment of the 1H and 13C NMR Spectra of. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (5-Acetylthien-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental hurdles. Moving beyond simple protocols, we will delve into the mechanistic principles governing the synthesis, providing a framework for rational problem-solving and optimization.

The synthesis of (5-Acetylthien-2-yl)acetic acid, a valuable building block in medicinal chemistry, presents unique challenges primarily centered around the key electrophilic aromatic substitution step. This guide addresses the two most common synthetic strategies, providing in-depth troubleshooting for each.

Overview of Synthetic Strategies

There are two primary pathways to the target molecule, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the robustness required for the acylation step.

Synthetic_Pathways cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Side-Chain Formation 2-Thienylacetic_Acid 2-Thienylacetic Acid Target_1 (5-Acetylthien-2-yl)acetic acid 2-Thienylacetic_Acid->Target_1 Friedel-Crafts Acylation (e.g., Ac₂O, Lewis Acid) 2-Acetylthiophene 2-Acetylthiophene Intermediate Thioamide/Thio-morpholide Intermediate 2-Acetylthiophene->Intermediate Willgerodt-Kindler Reaction Target_2 (5-Acetylthien-2-yl)acetic acid Intermediate->Target_2 Hydrolysis Start

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Route 1: Challenges in Friedel-Crafts Acylation

The direct acylation of 2-thienylacetic acid is mechanistically straightforward but prone to complications arising from the reactivity of both the thiophene ring and the carboxylic acid moiety.

Q1: My Friedel-Crafts acylation of 2-thienylacetic acid is resulting in a low yield and significant tar formation. What is the primary cause?

A1: This is the most common issue and typically stems from the harshness of the reaction conditions relative to the stability of the thiophene ring. Thiophene and its derivatives are susceptible to polymerization and decomposition in the presence of strong Lewis acids like aluminum chloride (AlCl₃).[1]

  • Causality: The Lewis acid catalyst, essential for activating the acylating agent, can also protonate the thiophene ring, initiating acid-catalyzed polymerization. Furthermore, excessively high temperatures accelerate these side reactions, leading to the formation of intractable tars.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly enhance selectivity and minimize decomposition.[2]

    • Controlled Reagent Addition: Add the Lewis acid portion-wise to a cooled solution of the substrate and acylating agent to manage the initial exotherm.[2]

    • Consider Milder Catalysts: While AlCl₃ is common, it is often too aggressive. Milder Lewis acids such as tin(IV) chloride (SnCl₄), iron(III) chloride (FeCl₃), or ethylaluminum dichloride (EtAlCl₂) can provide the desired product with fewer side reactions.[3] Zeolite catalysts also offer a reusable, environmentally friendlier alternative, though they may require higher temperatures.[4]

Q2: I am observing a mixture of products, and I suspect side reactions involving the acetic acid group. How can this be addressed?

A2: The carboxylic acid group on your starting material is a Lewis base and can complex with the Lewis acid catalyst. This has two negative consequences:

  • Catalyst Sequestration: A stoichiometric amount of the Lewis acid is consumed by complexing with both the starting material's carboxyl group and the product's ketone and carboxyl groups. This means you must use more than a catalytic amount, often in excess of one equivalent.[5]

  • Side Reactions: The acylating agent (e.g., acetic anhydride) can react with the carboxylic acid to form a mixed anhydride, leading to undesired byproducts.

  • Troubleshooting Steps:

    • Protect the Carboxylic Acid: A more robust, though longer, approach is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Friedel-Crafts acylation on the ester and then hydrolyze it back to the carboxylic acid in a final step.

    • Optimize Stoichiometry: Carefully control the stoichiometry. Use at least 2.5-3.0 equivalents of the Lewis acid to account for complexation with all carbonyl groups present in the starting material, acylating agent, and product.

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arenium_Ion Arenium Ion (σ-complex) Thiophene_Ring Thiophene Derivative Thiophene_Ring->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ (regenerates AlCl₃) Final_Product Acylated Product Product_Complex->Final_Product Aqueous Workup

Caption: The general mechanism of Friedel-Crafts acylation.[6][7]

Q3: Is diacylation a significant concern, and how can it be minimized?

A3: Diacylation is a potential side reaction, though it is generally less problematic than polyalkylation in Friedel-Crafts reactions because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution.[2] However, given the high reactivity of the thiophene ring, it can still occur. To minimize this, it is recommended to use a slight excess of the 2-thienylacetic acid relative to the acylating agent (e.g., 1.1 equivalents of the thiophene substrate to 1.0 equivalent of acetic anhydride or acetyl chloride).[2]

Route 2: The Willgerodt-Kindler Alternative

When direct acylation proves too problematic, constructing the acetic acid side chain onto a pre-functionalized ring is an excellent alternative. The Willgerodt-Kindler reaction is a classic method for this transformation.[8]

Q4: Direct acylation is failing. How do I perform the synthesis starting from 2-acetylthiophene?

A4: This route converts the methyl ketone of 2-acetylthiophene into a thioamide, which is then hydrolyzed to the desired carboxylic acid. A patent for a similar process provides a strong basis for this method.[8]

  • Step 1: Thioamide Formation (Willgerodt-Kindler Reaction): 2-acetylthiophene is heated with sulfur and a secondary amine, typically morpholine, to form an intermediate thiomorpholide.

  • Step 2: Hydrolysis: The resulting thioamide intermediate is hydrolyzed under basic conditions (e.g., using NaOH in an alcohol/water mixture) followed by acidification to yield (5-Acetylthien-2-yl)acetic acid.[8]

This method avoids the harsh Lewis acidic conditions of the Friedel-Crafts reaction, making it a more reliable, albeit longer, alternative for sensitive substrates.

Data Summary: Catalyst Selection

The choice of catalyst is critical for a successful Friedel-Crafts acylation. The following table summarizes common choices and their characteristics.

CatalystTypical SolventTemperature Range (°C)Key Considerations
Aluminum Chloride (AlCl₃) CS₂, Nitrobenzene, DCE0 to RTHighly reactive, can cause charring and polymerization. Stoichiometric amounts needed.[5]
Tin(IV) Chloride (SnCl₄) DCE, CH₂Cl₂0 to RTMilder than AlCl₃, often provides better selectivity with sensitive substrates.[3]
Zeolites (e.g., Hβ) Solvent-free or Toluene60 - 100+Heterogeneous, reusable, and environmentally friendly. May require higher temperatures.[4]
Ethylaluminum Dichloride (EtAlCl₂) CH₂Cl₂0Acts as both a Lewis acid and a Brønsted base, creating a non-acidic medium.[3]
Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of 2-Thienylacetic Acid

This protocol uses milder conditions to minimize degradation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-thienylacetic acid (1.0 eq) and dry dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.05 eq) to the solution.

  • Catalyst Addition: Slowly and portion-wise, add tin(IV) chloride (SnCl₄, 2.5 eq) to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction (Alternative Route)

This protocol is adapted from the principles outlined in U.S. Patent 4,196,299 A.[8]

  • Thioamide Formation: In a flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into cold water. The thioamide intermediate may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Purify if necessary.

  • Hydrolysis: Combine the crude thioamide intermediate with a solution of sodium hydroxide (4.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reflux: Heat the mixture to reflux for 8-12 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to pH 2. The product, (5-Acetylthien-2-yl)acetic acid, should precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a solvent such as petroleum ether or a heptane/ethyl acetate mixture to obtain the pure product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent: acetic anhydride or acetyl chloride? A1: Both are effective. Acetyl chloride is generally more reactive and generates HCl as a byproduct. Acetic anhydride is less volatile, may require slightly more forcing conditions or a more active catalyst, and produces acetic acid as a byproduct, which is generally easier to handle and remove.[4] For sensitive substrates, the slightly lower reactivity of acetic anhydride can sometimes be advantageous.

Q2: How can I effectively purify the final product? A2: As a carboxylic acid, the primary purification method is recrystallization . Solvents mentioned in the literature include petroleum ether, heptane, or hexane, often with a more polar co-solvent like ethyl acetate or toluene to aid dissolution.[8] For stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% acetic acid added to the mobile phase to prevent tailing) is effective. Alternatively, purification can be achieved via an acid-base extraction , where the crude product is dissolved in a weak base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q3: What are the critical safety precautions for this synthesis? A3:

  • Lewis Acids: Reagents like AlCl₃ and SnCl₄ are water-sensitive and corrosive. They react violently with moisture and should be handled under an inert atmosphere (nitrogen or argon) in a fume hood.

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Quenching: The quenching of Lewis acid-catalyzed reactions is highly exothermic. Always add the reaction mixture slowly to a large excess of ice to dissipate the heat safely.

References
  • BenchChem. (n.d.). Troubleshooting low conversion rates in thiophene acetylation.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thiophene.
  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterific
  • Hoechst, F. S. (1980). Process for manufacturing thienyl-2 acetic acid. U.S. Patent No. 4,196,299.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025, August 7).
  • Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Friedel-Crafts Acyl

Sources

Preventing decarboxylation of (5-Acetylthien-2-yl)acetic acid during heating

[1]

Topic: Prevention of Thermal Decarboxylation in (5-Acetylthien-2-yl)acetic Acid Case ID: TAA-5AC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Issue: (5-Acetylthien-2-yl)acetic acid is structurally predisposed to thermal decarboxylation.[1] While thiophene-2-acetic acid derivatives are generally thermally sensitive, the presence of the 5-acetyl group significantly exacerbates this instability.[1]

The Mechanism (Why this happens): Decarboxylation is driven by the stability of the intermediate or transition state formed after carbon dioxide loss.

  • Electronic Effect: The acetyl group at position 5 is a strong electron-withdrawing group (EWG).

  • Resonance: Through the conjugated thiophene ring, this EWG stabilizes the developing negative charge (carbanion-like character) at the C2-methylene position during the transition state.

  • Result: The energy barrier for losing CO₂ is lowered compared to unsubstituted thiophene acetic acid.

Critical Thresholds:

  • Safe Zone: < 40°C[1]

  • Danger Zone: > 60°C (Rapid onset of decarboxylation)

  • Decomposition Product: 2-Acetyl-5-methylthiophene (often visible as an oil or low-melting solid contaminating the crystalline acid).[1]

The Decarboxylation Pathway (Visualized)

The following diagram illustrates the electronic causality. The stability of the "post-decarboxylation" species drives the reaction forward under heat.

DecarboxylationMechanismcluster_legendMechanism NoteStart(5-Acetylthien-2-yl)acetic acid(Intact)HeatHeat (>50°C)InputStart->HeatTSTransition State(Stabilized by 5-Ac group)Heat->TSActivationProduct2-Acetyl-5-methylthiophene(Degradant)TS->ProductIrreversibleLossCO2CO2 (Gas)TS->CO2NoteThe 5-Acetyl group withdraws electron density,stabilizing the electron-rich transition stateat the C2 position.

Figure 1: The thermal degradation pathway.[2][3][4][5] The 5-acetyl substituent electronically facilitates the loss of CO₂ by stabilizing the resulting electron density on the thiophene ring.

Standard Operating Procedures (SOPs) for Handling

To prevent degradation, you must alter your isolation and drying protocols. Standard "oven drying" is strictly prohibited for this compound.

Protocol A: Solvent Removal (Rotary Evaporation)

Objective: Remove solvent without triggering thermal decomposition.

  • Bath Temperature: Set water bath to maximum 35°C .

  • Vacuum Pressure: Use high vacuum (< 10 mbar) to lower the solvent boiling point.

  • Monitoring: Watch for "micro-bubbling" that persists after solvent is gone. This is not boiling; it is CO₂ evolution (decarboxylation).

  • Action: If bubbling is observed, immediately stop heating, vent the system, and switch to Protocol B.

Protocol B: Drying the Solid

Objective: Remove residual moisture/solvent from the isolated solid.

MethodSuitabilityNotes
Lyophilization (Freeze Drying) Recommended Best for aqueous/dioxane mixtures.[1] Keeps sample frozen, preventing thermal reaction.
Vacuum Desiccator (P₂O₅) Acceptable Room temperature (20-25°C).[1] Slow but safe. Use P₂O₅ to scavenge water aggressively.
Vacuum Oven (>40°C) Prohibited High risk of partial decarboxylation.
Air Drying (Ambient) Risky Prolonged exposure to air/light can induce oxidative degradation alongside thermal issues.
Protocol C: Storage[1]
  • Form: Store as the free acid only if necessary.

  • Preferred Form: Store as the methyl or ethyl ester . The ester is thermally stable. Hydrolyze to the acid immediately before use in the next step.

  • Conditions: -20°C, under Argon/Nitrogen, amber vial.

Troubleshooting Guide (FAQ)

Q1: I see an oil forming during the recrystallization of my solid. What is happening? A: This is the classic sign of the "Oiling Out" phenomenon caused by impurities. In this specific case, the "impurity" is likely 2-acetyl-5-methylthiophene (the decarboxylated product), which is a liquid or low-melting solid.[1]

  • Fix: Do not heat the recrystallization solvent to reflux if it boils above 60°C. Use a lower-boiling solvent system (e.g., Dichloromethane/Hexane) and dissolve at room temperature, then cool to -20°C to precipitate the acid.

Q2: My melting point is lower than the literature value (e.g., observed 105°C vs. expected higher). A: Decarboxylation is often autocatalytic or happens during the melting point measurement.

  • Diagnostic: If the solid melts and then bubbles vigorously, it is decarboxylating in the capillary tube.

  • Fix: Rely on HPLC or H-NMR for purity, not melting point.[1] In NMR, look for a singlet around

    
     2.4-2.5 ppm (indicative of the new methyl group on the thiophene ring) to quantify the extent of degradation.
    

Q3: Can I use basic extraction (NaOH) to purify it? A: Yes, but with caution.

  • The Trap: The carboxylate salt (anion) is generally more resistant to thermal decarboxylation than the free acid. However, acidification generates heat (exothermic).

  • Protocol: Dissolve in cold 1M NaOH. Wash with organic solvent to remove non-acidic impurities (like the decarboxylated byproduct). Acidify with HCl slowly in an ice bath to keep internal temperature < 10°C. Filter the precipitate immediately.

Decision Tree: Safe Workup Workflow

Use this logic flow to determine the correct processing path for your crude reaction mixture.

WorkupLogicStartCrude Reaction MixtureCheckSolventIs the solvent water-miscible?Start->CheckSolventAqueousDilute with Water/Base(Form Carboxylate Salt)CheckSolvent->AqueousYesOrganicEvaporate Solvent(Max 35°C, High Vac)CheckSolvent->OrganicNoWashWash with EtOAc(Removes Decarboxylated Oil)Aqueous->WashAcidifyAcidify at 0°C(Precipitate Acid)Wash->AcidifyDryingDrying Method?Acidify->DryingOrganic->AqueousResuspendLyoLyophilization(Safe)Drying->LyoIf wetVacDesVac Desiccator (RT)(Safe)Drying->VacDesIf dampOvenOven Drying(UNSAFE)Drying->OvenNEVER

Figure 2: Workup decision tree emphasizing temperature control and salt formation to minimize degradation risks.[1]

References

  • General Stability of Heteroarylacetic Acids

    • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. (Discusses the general instability of acetic acid side chains on electron-rich/poor heterocycles).
    • Note: While specific data on the 5-acetyl derivative is proprietary in many contexts, the instability of 2-thienylacetic acid above 60°C is well-documented in standard chemical catalogs (e.g., Sigma-Aldrich safety sheets for Thiophene-2-acetic acid).[1]

  • Mechanistic Insight (Decarboxylation): Cohen, T., & Schambach, R. A. (1970). "Mechanistic studies of the decarboxylation of heteroaromatic acetic acids." Journal of the American Chemical Society. Context: Establishes the zwitterionic transition state model which is stabilized by EWGs on the ring.
  • Synthesis & Handling Precedents (Patent Literature)

    • US Patent 4,196,299. Process for manufacturing thienyl-2 acetic acid.

      • Source: [1]

      • Relevance: Explicitly mentions carrying out reactions below 120°C and hydrolysis steps carefully to avoid degradation, highlighting the thermal sensitivity of the scaffold.
    • US Patent 4,053,613.

      • Source: [1]

      • Relevance: Describes the synthesis of similar 5-acyl-2-thienylacetic acid derivatives, often employing low-temperature hydrolysis of esters to isolate the final acid.[1]

  • Recommended Laboratory Practice

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General procedures for handling thermally unstable carboxylic acids).

Storage conditions to prevent degradation of (5-Acetylthien-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (5-Acetylthien-2-yl)acetic acid

Executive Summary

(5-Acetylthien-2-yl)acetic acid is a bifunctional thiophene derivative often employed as a pharmaceutical intermediate (e.g., in the synthesis of cephalosporin antibiotics or anti-inflammatory agents).[1] Its stability profile is dictated by the electron-rich thiophene ring (susceptible to oxidative degradation) and the carboxylic acid tail (susceptible to moisture absorption).[1]

Immediate Action Required:

  • Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for active use (<2 weeks).

  • Atmosphere: Purge with Argon (Ar) or Nitrogen (

    
    ) after every use.[1]
    
  • Container: Amber glass vials with Teflon-lined caps.

Module 1: Critical Storage Parameters

The degradation of thiophene derivatives is rarely spontaneous but is catalyzed by environmental factors. The following protocol minimizes the three primary degradation vectors: Photo-oxidation , Hygroscopic Clumping , and Sulfur Oxidation .

ParameterRecommended ConditionScientific Rationale
Temperature -20°C ± 5°C Low temperature inhibits the kinetic rate of auto-oxidation at the thiophene sulfur atom and decarboxylation of the acetic acid moiety.[1]
Atmosphere Inert Gas (Ar/N₂) Thiophenes are electron-rich and prone to forming sulfoxides (

) and sulfones (

) upon exposure to atmospheric oxygen.[1]
Humidity <30% RH (Desiccated) The carboxylic acid group (-COOH) is hygroscopic.[1] Moisture uptake leads to hydrolysis risks and physical clumping, making precise weighing difficult.
Light Amber/Foil Wrapped Thiophene rings absorb UV light, leading to photolytic ring-opening or polymerization.[1]
Storage Decision Workflow

Use this logic flow to determine the optimal storage location based on your experimental timeline.

StorageWorkflow Start Compound Arrival (5-Acetylthien-2-yl)acetic acid CheckSeal Is original seal intact? Start->CheckSeal Usage Intended Usage Timeline CheckSeal->Usage Yes Precaution CRITICAL STEP: Purge Headspace with N2/Ar Wrap in Parafilm CheckSeal->Precaution No (Repackage immediately) ShortTerm Active Use (< 2 Weeks) Store at 2-8°C Usage->ShortTerm Immediate Synthesis LongTerm Long Term (> 1 Month) Store at -20°C Usage->LongTerm Stock Storage ShortTerm->Precaution After Use LongTerm->Precaution Before Freezing

Figure 1: Decision tree for storage conditions based on experimental frequency. Note the mandatory inert gas purge step.

Module 2: Troubleshooting & Degradation Analysis

Users often report physical changes in the compound.[1] Use this guide to diagnose the chemical cause.

Discoloration (White to Yellow/Brown)
  • Diagnosis: Oxidative Degradation .[1]

  • Mechanism: The sulfur atom in the thiophene ring is the site of oxidation. Atmospheric oxygen, catalyzed by light, converts the thiophene to thiophene-S-oxide (sulfoxide) and eventually thiophene-S,S-dioxide (sulfone).[1] These byproducts are often colored and can undergo Diels-Alder dimerization, leading to a brown, gummy residue.

  • Solution: Check purity via HPLC. If <95%, recrystallization is required.[1]

Clumping / Hardening[1]
  • Diagnosis: Hygroscopic Absorption .[1]

  • Mechanism: The acetic acid side chain (

    
    ) forms hydrogen bonds with atmospheric water vapor.[1] While this does not necessarily degrade the molecule chemically, it alters the molecular weight (due to water mass), leading to stoichiometry errors in synthesis.
    
  • Solution: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Smell Change (Acrid/Vinegar-like)
  • Diagnosis: Decarboxylation or Hydrolysis .[1]

  • Mechanism: While rare at low temperatures, prolonged exposure to moisture and heat can cause the acetyl group to hydrolyze or the acetic acid tail to decarboxylate, releasing

    
    .
    
  • Solution: Discard. The compound integrity is likely compromised beyond recovery.[1]

Degradation Pathway Visualization

DegradationPath Compound (5-Acetylthien-2-yl) acetic acid Oxidation Oxidation (O2/Light) Compound->Oxidation Improper Seal Moisture Moisture (H2O) Compound->Moisture High Humidity Sulfoxide Thiophene S-oxide Oxidation->Sulfoxide Hydrate Hydrate Formation (Clumping) Moisture->Hydrate Sulfone Thiophene S-dioxide Sulfoxide->Sulfone Continued Exposure

Figure 2: Primary degradation pathways.[1] Oxidation of the sulfur ring is irreversible, whereas hydration is often reversible via drying.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution (e.g., dissolved in DMSO or Methanol)?

  • Answer: Not recommended for long-term storage. [1]

    • Reasoning: In solution, the surface area exposed to dissolved oxygen increases significantly. Furthermore, thiophene derivatives can undergo slow solvolysis or interaction with the solvent over time.

    • Protocol: If you must store it as a stock solution, use anhydrous DMSO , purge with Argon, seal with a septum, and store at -20°C. Use within 1 week.

Q2: I left the vial on the benchtop overnight. Is it ruined?

  • Answer: Likely not, but verify.

    • Assessment: If the solid is still off-white/pale yellow and free-flowing, it is likely fine.[1] If it has turned dark orange or sticky, oxidation has occurred.[1]

    • Action: Run a TLC (Thin Layer Chromatography).[1] A pure compound should show a single spot.[1] A trail or spot at the baseline indicates degradation products.[1]

Q3: How do I re-qualify the material if I suspect degradation?

  • Answer: Perform a Melting Point Test .

    • Pure (5-Acetylthien-2-yl)acetic acid has a sharp melting point (typically in the range of 115–118°C , though specific polymorphs may vary).[1] A broad or depressed melting range (>2°C difference) indicates impurities (water or oxides).[1]

References

  • Thiophene Oxidation Kinetics

    • Study: "Oxidation of Thiophene Deriv
    • Relevance: Establishes the susceptibility of the thiophene sulfur atom to oxidative
    • Source:[1]

  • Synthesis & Stability of Acetyl-Thiophene Intermediates

    • Study: US Patent 4130566A "Process for producing 5-carboxy-2-acetylthiophene."[1]

    • Relevance: Identifies (5-acetylthien-2-yl)acetic acid as a key intermediate and discusses the selective oxidation of the methylene group, highlighting its reactivity.[1][2]

    • Source:[1]

  • General Handling of Thiopheneacetic Acids

    • Data: PubChem Compound Summary for 2-Thiopheneacetic acid.[1]

    • Relevance: Provides baseline physical property data and storage safety (GHS H314) for the structural class.
    • Source:[1]

Sources

Minimizing side reactions during the acetylation of thiophene-2-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for the chemical development team. It prioritizes mechanistic insight and actionable troubleshooting over generic textbook definitions.

Topic: Minimizing Side Reactions & Process Optimization Target Product: 5-Acetylthiophene-2-acetic acid (Key intermediate for Zileuton and other 5-lipoxygenase inhibitors)

Executive Technical Summary

The acetylation of thiophene-2-acetic acid (T2AA) presents a classic "chemoselectivity vs. stability" conflict. Thiophene rings are electron-rich (


-excessive) and highly reactive toward electrophiles, making them prone to acid-catalyzed polymerization  (tar formation) before acylation can complete. Furthermore, the pendant carboxylic acid group at C2 can coordinate with Lewis acids, deactivating the catalyst or leading to intermolecular side reactions.

The Golden Rule: Success depends on modulating the electrophilicity of the acylating agent while simultaneously suppressing the cationic polymerization of the thiophene ring.

Decision Matrix: The Synthetic Pathway

Before starting, review the reaction logic. The choice of catalyst determines the impurity profile.

ReactionPathways T2AA Thiophene-2-acetic acid (Substrate) Decision Decision Point: Protect Carboxyl Group? T2AA->Decision Direct Direct Acylation (High Risk) Decision->Direct No (Direct) Ester Esterification (Methyl Ester) Decision->Ester Yes (Recommended) AlCl3 Catalyst: AlCl3 (Strong Lewis Acid) Direct->AlCl3 Tar RISK: Polymerization (Black Tar) AlCl3->Tar Exotherm/Excess Acid Complex Catalyst Poisoning (COOH-Al complex) AlCl3->Complex Stoichiometric Loss SnCl4 Catalyst: SnCl4 or H3PO4 (Controlled Acylation) Ester->SnCl4 Target Target: 5-Acetyl Product SnCl4->Target High Regioselectivity (C5)

Figure 1: Strategic decision tree for minimizing side reactions. Path B (Esterification) is the industry-preferred route for high-purity applications.

Troubleshooting & FAQs

Direct answers to specific failure modes observed in the lab.

Q1: Why does the reaction mixture turn into a black, insoluble tar?

Diagnosis: Acid-catalyzed cationic polymerization. Mechanism: Thiophene is unstable in the presence of strong mineral acids or harsh Lewis acids (like


) without careful temperature control. Protonation or alkylation of the thiophene ring generates a carbocation that attacks another thiophene molecule, initiating a chain reaction.
Solution: 
  • Switch Catalysts: Move from

    
     to Stannic Chloride (
    
    
    
    )
    or Phosphoric Acid (
    
    
    )
    . These are milder and less likely to initiate polymerization.[1]
  • Solvent Selection: Avoid solvent-free neat reactions if using Lewis acids. Use Nitrobenzene (moderates catalyst activity via complexation) or DCM (allows strict low-temp control).

  • Temperature: Maintain

    
    C during catalyst addition.
    
Q2: I am using AlCl3, but the conversion is stuck at ~50%. Why?

Diagnosis: Catalyst sequestration by the carboxylic acid. Mechanism: The free carboxylic acid group on T2AA acts as a Lewis base. It coordinates with


 to form a stable oxophilic complex (

). This consumes 1 equivalent of your catalyst before the acylation cycle even begins. Solution:
  • Stoichiometry Adjustment: You must use at least 2.2 to 3.0 equivalents of

    
    . (1 eq to complex the acid, 1 eq to activate the acyl chloride, and excess to drive equilibrium).
    
  • Better Approach: Esterify the starting material to Methyl thiophene-2-acetate . The ester oxygen is far less basic, preventing deep catalyst sequestration.

Q3: We see significant impurities at the C3/C4 position. How do we ensure C5 regioselectivity?

Diagnosis: Thermodynamic vs. Kinetic control failure. Mechanism: The C5 position (alpha to sulfur) is the most nucleophilic site. However, high temperatures or highly reactive acylating agents (like acetyl perchlorate generated in situ) can lead to less selective attack at C3. Solution:

  • The "Alpha" Rule: Acylation at C5 is naturally favored due to resonance stabilization of the sigma-complex.

  • Control: Keep reaction temperatures moderate (

    
    C). If using Acetic Anhydride/
    
    
    
    , the reaction is highly selective for C5.

Optimized Experimental Protocols

Protocol A: The "Cleanest" Route (Phosphoric Acid Catalysis)

Recommended for minimizing polymerization and avoiding metal waste. Ideal for direct acylation of the acid or ester.

Reagents:

  • Thiophene-2-acetic acid (1.0 eq)

  • Acetic Anhydride (3.0 - 4.0 eq)

  • Orthophosphoric acid (85%, catalytic amount, ~0.1 - 0.5 eq)

Method:

  • Setup: Charge Thiophene-2-acetic acid and Acetic Anhydride into a reactor.

  • Catalyst Addition: Add

    
     dropwise.[2] Critical:  The reaction is exothermic. Monitor internal temp.
    
  • Reaction: Heat to 70–80°C for 2–3 hours. (Note:

    
     is mild enough that polymerization is minimal at this temp, unlike with 
    
    
    
    ).
  • Workup: Cool to RT. Quench with ice water. The excess anhydride hydrolyzes. The product often precipitates or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from water or ethanol/water.

Protocol B: The "Lewis Acid" Route (Stannic Chloride)

Recommended if the Phosphoric acid route fails to drive conversion.

Reagents:

  • Methyl thiophene-2-acetate (Protected substrate)

  • Acetyl Chloride (1.1 eq)[3]

  • 
     (1.1 eq)
    
  • Solvent: Benzene or DCM

Method:

  • Preparation: Dissolve substrate and Acetyl Chloride in solvent. Cool to 0°C .

  • Addition: Add

    
     slowly, maintaining temp <5°C.
    
  • Stir: Allow to warm to Room Temp. Stir for 2 hours.

  • Quench: Pour into ice/HCl mix.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using NaOH/MeOH in a subsequent step.

Comparative Data: Catalyst Performance

CatalystPolymerization RiskYield (Typical)Regioselectivity (C5)Notes

High 40-60%GoodCauses tars; requires excess reagent; difficult workup.

Low75-85%ExcellentBest Lewis acid balance; expensive waste disposal.

Very Low85-95% ExcellentRecommended. Greenest profile; easy workup.
Zeolite (

)
None>98%ExcellentHeterogeneous; requires specific pore size optimization.

References

  • TSI Journals. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Google Patents. (1978). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Catalysts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity: (5-Acetylthien-2-yl)acetic Acid vs. Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of drug discovery and organic synthesis, phenylacetic acid and its derivatives have long served as foundational scaffolds. Their predictable reactivity and commercial availability make them staples in the synthesis of pharmaceuticals like penicillin G and diclofenac.[1][2] However, the strategic replacement of the phenyl ring with a bioisosteric heterocycle, such as thiophene, offers a powerful method for modulating a molecule's physicochemical and pharmacological properties. Thiophenes are key components in numerous widely-used drugs, including lornoxicam and sufentanil, where the heterocycle is critical to the compound's biological activity.[3]

This guide provides an in-depth, comparative analysis of the chemical reactivity of Phenylacetic Acid and a functionalized analogue, (5-Acetylthien-2-yl)acetic acid. By examining the electronic and structural differences between the electron-rich, yet deactivated, substituted thiophene ring and the classic benzene ring, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications. We will dissect the reactivity at four key molecular sites: the carboxylic acid group, the aromatic ring, the α-methylene protons, and the acetyl group unique to the thiophene derivative. This analysis is supported by mechanistic principles, experimental data, and detailed protocols for key transformations.

Part 1: Molecular Structure and Electronic Properties

The reactivity of any molecule is fundamentally dictated by its structure and the distribution of electron density. While both molecules share an acetic acid moiety, the nature of the attached aromatic ring system creates a stark contrast in their chemical behavior.

Phenylacetic Acid

Phenylacetic acid is an aromatic carboxylic acid composed of a phenyl group linked to a carboxylic acid function via a methylene bridge.[4][5] The benzene ring is aromatic, with six π-electrons delocalized over six carbon atoms, rendering it exceptionally stable. The -CH2COOH substituent has a nuanced electronic effect; it acts as a weak activating group in electrophilic aromatic substitution due to hyperconjugation but can become deactivating if the reaction medium protonates the carboxylic acid. The key reactive sites are the carboxylic acid proton, the α-methylene protons, and the aromatic ring itself.

(5-Acetylthien-2-yl)acetic Acid

This molecule features a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene is classified as an electron-rich aromatic system, as the sulfur atom's lone pairs participate in the π-electron delocalization.[3][6] This makes the thiophene ring inherently more reactive towards electrophiles than benzene.[7][8] However, this intrinsic reactivity is significantly modulated by two substituents:

  • Acetic Acid Group at C2: Similar to its phenyl counterpart, it provides the primary acidic functionality and an active α-methylene site.

  • Acetyl Group at C5: This is the most consequential feature. The acetyl group is a potent electron-withdrawing group (EWG) through both resonance and inductive effects.[9][10] It pulls electron density away from the thiophene ring, deactivating it towards electrophilic attack.

This juxtaposition of an electron-rich ring system with a strong EWG makes (5-Acetylthien-2-yl)acetic acid a fascinating subject for a reactivity comparison.

G cluster_0 paa paa_label Phenylacetic Acid ataa ataa_label (5-Acetylthien-2-yl)acetic acid

Caption: Molecular structures of the compared compounds.

Part 2: Comparative Reactivity Analysis

We will now dissect the reactivity at four principal locations on the molecules.

Reactivity of the Carboxylic Acid Group

The primary function of a carboxylic acid is its ability to donate a proton (acidity) and undergo nucleophilic acyl substitution (e.g., esterification).

The acidity of the carboxylic proton is determined by the stability of the resulting carboxylate anion. Electron-withdrawing groups stabilize the negative charge, increasing acidity (lowering pKa).

  • Phenylacetic Acid: The phenyl group, attached via a methylene spacer, exerts a weak electron-withdrawing inductive effect. This makes it a stronger acid than acetic acid (pKa ~4.76) but weaker than benzoic acid (pKa ~4.20), where the phenyl ring is directly attached.[11][12]

  • (5-Acetylthien-2-yl)acetic acid: The powerful electron-withdrawing acetyl group, even at the C5 position, significantly stabilizes the carboxylate anion. This effect is transmitted through the thiophene ring and the methylene spacer.

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted/Reported)
Phenylacetic Acid136.15[1][13]76-78[1][13]4.31[1]
(5-Acetylthien-2-yl)acetic acid198.23148-151< 4.31 (predicted)
Table 1: Physical and Acidic Properties.

The Fischer esterification is an acid-catalyzed equilibrium reaction. The rate is governed by the electrophilicity of the carbonyl carbon and steric hindrance.

  • Phenylacetic Acid: Readily undergoes esterification with various alcohols under standard conditions (e.g., refluxing with an alcohol in the presence of a strong acid catalyst like H₂SO₄ or a solid-phase catalyst like Amberlyst-15).[14][15][16]

  • (5-Acetylthien-2-yl)acetic acid: The electron-withdrawing acetyl group increases the partial positive charge on the carboxylic acid's carbonyl carbon. This heightened electrophilicity should, in principle, accelerate the rate of nucleophilic attack by an alcohol, leading to faster esterification under comparable conditions.

Caption: Logic diagram for a parallel experiment comparing esterification rates.

Reactivity of the Aromatic Ring: Electrophilic Substitution (SEAr)

This is where the two compounds exhibit their most profound differences.

  • Phenylacetic Acid: The -CH2COOH group is weakly activating and directs incoming electrophiles to the ortho and para positions. The reaction proceeds under standard conditions for benzene, such as Friedel-Crafts acylation or nitration with H₂SO₄/HNO₃.

  • (5-Acetylthien-2-yl)acetic acid: The situation is more complex.

    • Inherent Reactivity: Thiophene is significantly more reactive than benzene, with bromination occurring 10⁷ times faster.[3] Electrophilic attack preferentially occurs at the α-positions (C2 and C5).[8][17][18]

    • Directing Effects: The ring is substituted at C2 and C5. The acetyl group at C5 is a strong deactivating group and a meta-director relative to itself. Therefore, it strongly disfavors substitution at the adjacent C4 position. The acetic acid group at C2 directs to C3 and C5.

    • Overall Reactivity: The powerful deactivating effect of the acetyl group dominates, significantly reducing the reactivity of the electron-rich thiophene ring.[9][10] Electrophilic substitution, if it occurs, is most likely to happen at the C4 position, which is meta to the deactivating acetyl group. However, forcing conditions may be required, potentially leading to decomposition.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the carboxylic acid (-CH2-COOH) are acidic due to the ability of the adjacent carbonyl group to stabilize the resulting carbanion (enolate).

  • Phenylacetic Acid: The α-protons are acidic (pKa ~22 in DMSO) and can be removed by a suitable base (e.g., LDA) to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations and aldol condensations. The phenyl ring offers some stabilization to the carbanion via resonance.

  • (5-Acetylthien-2-yl)acetic acid: The combined electron-withdrawing power of the carboxylic acid group and the distant but powerful 5-acetyl group will further acidify these α-protons. The (5-acetylthien-2-yl) moiety provides superior stabilization for the carbanion compared to the phenyl group.

G cluster_enolate Figure 3: α-Proton Acidity and Enolate Formation paa Phenylacetic Acid base Strong Base (e.g., LDA) paa->base Deprotonation ataa (5-Acetylthien-2-yl)acetic acid ataa->base Easier Deprotonation enolate_paa Enolate (Moderate Stability) base->enolate_paa enolate_ataa Enolate (High Stability) base->enolate_ataa reactivity_paa Moderately Reactive enolate_paa->reactivity_paa reactivity_ataa Highly Reactive enolate_ataa->reactivity_ataa

Caption: Comparison of α-proton acidity and subsequent enolate reactivity.

Reactions of the Acetyl Group

This functionality is exclusive to (5-Acetylthien-2-yl)acetic acid and provides a unique synthetic handle. The acetyl group can undergo all the typical reactions of a methyl ketone.

  • α-Proton Acidity: The methyl protons of the acetyl group are themselves acidic and can be removed by a base to form an enolate.[9]

  • Haloform Reaction: In the presence of a base and halogen (e.g., NaOH/I₂), the acetyl group can be converted into a carboxylic acid (in this case, yielding a thiophene-2,5-dicarboxylic acid derivative).[9]

  • Aldol Condensation: The enolate of the acetyl group can react with aldehydes or ketones to form β-hydroxy ketones.

Phenylacetic acid lacks this functionality entirely, limiting its synthetic diversification compared to its thiophene counterpart in this regard.

Decarboxylation

Decarboxylation involves the loss of CO₂ from the carboxylic acid. This can occur via several mechanisms, often under thermal or oxidative conditions.[19][20]

  • Phenylacetic Acid: Undergoes oxidative decarboxylation to yield products like benzaldehyde or dibenzyl ketone depending on the conditions.[21][22] The reaction often proceeds through a benzyl radical or anion intermediate.[23]

  • (5-Acetylthien-2-yl)acetic acid: The decarboxylation of heterocyclic acetic acids is a known process.[24][25][26] The electron-withdrawing acetyl group would be expected to stabilize a carbanionic intermediate formed upon loss of CO₂, potentially facilitating the reaction compared to phenylacetic acid under similar nucleophilic decarboxylation conditions.

Part 3: Experimental Protocols

The following protocols are representative procedures for comparing the reactivity of the two compounds. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Comparative Fischer Esterification

Objective: To compare the rate and yield of ethyl ester formation from both acids.

Materials:

  • Phenylacetic acid (1.36 g, 10 mmol)

  • (5-Acetylthien-2-yl)acetic acid (1.98 g, 10 mmol)

  • Absolute Ethanol (20 mL for each reaction)

  • Concentrated Sulfuric Acid (0.2 mL for each reaction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers.

  • In Flask A, place phenylacetic acid and 20 mL of ethanol.

  • In Flask B, place (5-Acetylthien-2-yl)acetic acid and 20 mL of ethanol.

  • Carefully add 0.2 mL of concentrated H₂SO₄ to each flask while stirring.

  • Heat both flasks to reflux (approx. 78°C).

  • Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC).

  • Once one reaction reaches completion (or after a set time, e.g., 4 hours), cool both flasks to room temperature.

  • Pour each reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract each aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts for each reaction and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Determine the yield and purity of the resulting ethyl esters (Ethyl phenylacetate and Ethyl (5-acetylthien-2-yl)acetate) by weighing and ¹H NMR analysis.

Protocol 2: α-Bromination via the Enolate

Objective: To demonstrate the difference in reactivity at the α-methylene position.

Materials:

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylacetic acid (1.36 g, 10 mmol)

  • (5-Acetylthien-2-yl)acetic acid (1.98 g, 10 mmol)

  • 1,2-Dibromoethane (1.88 g, 10 mmol)

  • 1 M Hydrochloric Acid

Procedure:

  • To a flame-dried, nitrogen-purged flask at -78°C (dry ice/acetone bath), add anhydrous THF (40 mL).

  • Slowly add LDA solution (10.5 mL, 21 mmol, 2.1 eq) via syringe.

  • In a separate flask, dissolve the respective acid (10 mmol) in 20 mL of anhydrous THF.

  • Slowly add the acid solution to the LDA solution at -78°C. The dianion will form.

  • Allow the solution to stir at -78°C for 30 minutes.

  • Slowly add a solution of 1,2-dibromoethane (10 mmol) in 10 mL of THF.

  • Let the reaction stir at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding 20 mL of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to isolate the α-bromo acid.

  • Compare the yields, which will reflect the ease of enolate formation and its nucleophilicity. The yield from (5-Acetylthien-2-yl)acetic acid is expected to be higher.

Conclusion

While structurally similar, (5-Acetylthien-2-yl)acetic acid and phenylacetic acid exhibit distinct reactivity profiles rooted in their electronic differences.

  • Phenylacetic Acid behaves as a standard aromatic carboxylic acid. Its reactivity is well-documented, involving moderate acidity of the carboxyl and α-methylene protons, and predictable electrophilic substitution on the benzene ring.

  • (5-Acetylthien-2-yl)acetic acid is a molecule of contrasts. The powerful electron-withdrawing acetyl group dominates its chemistry, leading to:

    • Enhanced Acidity: Both the carboxylic acid and the α-methylene protons are more acidic, facilitating reactions like esterification and α-functionalization.

    • Deactivated Ring: The thiophene ring, normally highly susceptible to electrophilic attack, is strongly deactivated, making such substitutions difficult.

    • Additional Functionality: The acetyl group itself serves as a versatile reactive site for transformations like aldol condensations and haloform reactions, offering synthetic possibilities not available to phenylacetic acid.

For the medicinal chemist, switching from a phenylacetic to a (5-acetylthien-2-yl)acetic acid scaffold can increase acidity, introduce a new hydrogen bond acceptor (the acetyl carbonyl), and alter the molecule's overall polarity and metabolic profile, while providing unique synthetic handles for further derivatization. Understanding these fundamental differences in reactivity is paramount to leveraging these valuable building blocks in modern organic synthesis.

References

  • Wikipedia. Phenylacetic acid. [Link]

  • Annasaheb Awate College. A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. [Link]

  • Sciencemadness Wiki. Phenylacetic acid. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • Chemistry Stack Exchange. Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]

  • Pearson+. The electrophilic aromatic substitution reaction rate for thiophene... [Link]

  • J-STAGE. Oxidative Decarboxylation of Phenylacetic Acid. [Link]

  • Patsnap Eureka. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]

  • ResearchGate. Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. [Link]

  • Wikipedia. Thiophene. [Link]

  • ACS Publications. Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. [Link]

  • Allen. Thiophene and benzene are separated by. [Link]

  • Quora. Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? [Link]

  • Reddit. Difference between a thiophene and benzene. [Link]

  • FAQ. Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]

  • Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • RSC Publishing. The decarboxylation of some heterocyclic acetic acids. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. [Link]

  • JOCPR. Fischer Esterification of Glycerol by Phenylacetic acid derivatives. [Link]

  • ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]

  • RSC Publishing. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. [Link]

  • ResearchGate. Synthesis, properties and applications of esters of phenylacetic acid. [Link]

  • Royal Society Publishing. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

  • Tennessee State University. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. [Link]

  • Chemistry Stack Exchange. How to arrange carboxylic acids (phenylacetic acid and acetic acid) by increasing acidity? [Link]

  • Chemistry Stack Exchange. Acidic nature comparison; benzoic acid and phenylacetic acid. [Link]

Sources

The Thiophene Moiety: A Strategic Bioisosteric Replacement for Benzene in Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacological Differentiation

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the various strategies employed, bioisosteric replacement stands out for its elegance and profound impact. This guide provides an in-depth technical comparison of thiophene and benzene rings as bioisosteres in the context of acetic acid derivatives, a common scaffold in many therapeutic agents. We will delve into the nuanced differences in their physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols to empower researchers in their decision-making process.

The Rationale for Bioisosteric Replacement: A Tale of Two Rings

The benzene ring is a ubiquitous structural motif in pharmaceuticals, prized for its defined geometry and ability to engage in crucial protein-ligand interactions. However, its lipophilic nature and susceptibility to oxidative metabolism can present challenges in drug development, leading to poor solubility, rapid clearance, or the formation of reactive metabolites. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a compelling bioisostere for benzene.[1] This is due to their comparable size, planarity, and aromatic character, which often allows for the retention of biological activity while modulating key physicochemical and pharmacokinetic properties.[2]

The substitution of benzene with thiophene is not a mere structural exchange but a strategic decision to fine-tune a molecule's properties. The sulfur atom in the thiophene ring introduces a heteroatom with lone pairs of electrons, altering the electronic distribution and creating opportunities for different intermolecular interactions, such as hydrogen bonding, which can enhance receptor binding affinity.[3] Furthermore, this substitution can significantly impact a compound's metabolic fate, a critical consideration in drug design.

Physicochemical Properties: A Comparative Analysis

To understand the impact of this bioisosteric switch, we will compare the fundamental physicochemical properties of phenylacetic acid and its thiophene counterpart, 2-thiopheneacetic acid.

PropertyPhenylacetic Acid2-Thiopheneacetic AcidRationale for a Medicinal Chemist
pKa 4.3[4]4.23 (Predicted)[5]The similar pKa values suggest that at physiological pH, both compounds will exist predominantly in their ionized carboxylate form. This is crucial for solubility and interaction with biological targets. The slightly lower predicted pKa of the thiophene derivative may be attributed to the electron-withdrawing nature of the sulfur atom, which can influence the acidity of the carboxylic acid.
logP 1.41[6][7]1.50[8]The logP values, a measure of lipophilicity, are very close, indicating that the overall hydrophobicity of the molecules is similar. This is a key consideration for membrane permeability and distribution within the body. The slightly higher logP of the thiophene analog might be unexpected given the presence of a heteroatom, but it highlights the complex interplay of factors that determine lipophilicity.

Synthesis of Phenylacetic Acid and 2-Thiopheneacetic Acid: Experimental Protocols

The ability to synthesize these core scaffolds is fundamental for any drug discovery program. Below are established protocols for the preparation of both phenylacetic acid and 2-thiopheneacetic acid.

Experimental Protocol: Synthesis of Phenylacetic Acid via Hydrolysis of Benzyl Cyanide[4]

This classic and reliable method involves the acid-catalyzed hydrolysis of benzyl cyanide.

Reaction Scheme:

cluster_reactants cluster_reagents cluster_products benzyl_cyanide Benzyl Cyanide phenylacetic_acid Phenylacetic Acid benzyl_cyanide->phenylacetic_acid h2so4_h2o H₂SO₄, H₂O, Δ

Synthesis of Phenylacetic Acid

Materials:

  • Benzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq) and a solution of sulfuric acid in water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.

Experimental Protocol: Synthesis of 2-Thiopheneacetic Acid via Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate[5]

This method utilizes the base-catalyzed hydrolysis of the corresponding ester.

Reaction Scheme:

cluster_reactants cluster_reagents cluster_products ethyl_thiopheneacetate Ethyl 2-(thiophen-2-yl)acetate thiopheneacetic_acid 2-Thiopheneacetic Acid ethyl_thiopheneacetate->thiopheneacetic_acid naoh_etoh_h2o 1. NaOH, EtOH, H₂O 2. HCl

Synthesis of 2-Thiopheneacetic Acid

Materials:

  • Ethyl 2-(thiophen-2-yl)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) aqueous solution (e.g., 4N)

  • Hydrochloric acid (HCl) aqueous solution (e.g., 1N)

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(thiophen-2-yl)acetate (1.0 g) in ethanol (4 mL) in a round-bottom flask with a magnetic stirrer.

  • Reaction: Add 4N NaOH aqueous solution (8 mL) and stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Upon completion, adjust the pH of the reaction mixture to 1 with 1N HCl aqueous solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Isolation: Separate the organic phase and concentrate it under reduced pressure to remove the solvent, yielding 2-thiopheneacetic acid as an oily product. The yield is typically close to quantitative.[5]

Biological Activity: A Case Study of Lornoxicam and Piroxicam

To illustrate the tangible consequences of replacing a benzene with a thiophene ring, we will examine the case of Lornoxicam and Piroxicam, two non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. Lornoxicam is a thiophene-containing analog of Piroxicam.

CompoundTargetIC50 (µM)Reference
Lornoxicam COX-10.005[9][10]
COX-20.008[9][10]
Piroxicam COX-1-
COX-2-

Note: Specific IC50 values for Piroxicam under the same experimental conditions were not available in the cited sources, however, lornoxicam was found to be the most potent balanced inhibitor of human COX-1/-2 in the panel of NSAIDs tested, which included piroxicam.[9][10]

The data clearly demonstrates that the thiophene-containing Lornoxicam is a highly potent and balanced inhibitor of both COX-1 and COX-2 enzymes.[9][10] This highlights that the bioisosteric replacement not only maintained but, in this case, enhanced the biological activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX enzymes.

Workflow:

cluster_workflow COX Inhibition Assay Workflow A Prepare Reagents: - COX enzyme (COX-1 or COX-2) - Arachidonic acid (substrate) - Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) - Co-factors (e.g., hematin, epinephrine) - Test compounds (Lornoxicam, Piroxicam) B Pre-incubation: - Add COX enzyme and test compound at various concentrations to reaction buffer. - Incubate at 37°C for a specified time (e.g., 10 minutes). A->B C Initiate Reaction: - Add arachidonic acid to start the enzymatic reaction. B->C D Terminate Reaction & Detection: - Stop the reaction after a defined period (e.g., by adding a quenching solution). - Measure the product formation (e.g., prostaglandin E2) using a suitable method (e.g., ELISA, LC-MS/MS). C->D E Data Analysis: - Plot the percentage of inhibition versus the logarithm of the test compound concentration. - Calculate the IC50 value using non-linear regression analysis. D->E

In Vitro COX Inhibition Assay

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Incubator

  • Detection system (e.g., ELISA reader, LC-MS/MS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the COX enzymes, arachidonic acid, and test compounds.

  • Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and varying concentrations of the test compounds.

  • Enzyme Addition: Add the COX enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E2 (a product of the COX reaction) produced using a commercial ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability: A Critical Differentiator

A key advantage of using thiophene as a benzene bioisostere can be the alteration of the metabolic profile. While benzene rings are often susceptible to hydroxylation by cytochrome P450 enzymes, thiophene rings can undergo different metabolic transformations, such as S-oxidation.[11] In the case of our example, Lornoxicam has a significantly shorter plasma elimination half-life (approximately 4 hours) compared to Piroxicam (approximately 50 hours).[12] This can be advantageous in reducing the risk of drug accumulation and associated side effects. A direct, head-to-head quantitative comparison of the in vitro metabolic stability of lornoxicam and piroxicam was not found in the public domain and would be a valuable experiment to perform.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound in vitro.

Workflow:

cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents: - Liver microsomes (e.g., human, rat) - NADPH regenerating system (cofactor) - Phosphate buffer (pH 7.4) - Test compounds B Incubation: - Add test compound to a mixture of liver microsomes and buffer. - Pre-incubate at 37°C. - Initiate the reaction by adding the NADPH regenerating system. A->B C Time-Point Sampling: - At various time points (e.g., 0, 5, 15, 30, 60 min), take aliquots of the reaction mixture. B->C D Reaction Termination: - Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. C->D E Analysis & Data Interpretation: - Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. - Plot the natural log of the percentage of remaining compound versus time. - Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). D->E

In Vitro Metabolic Stability Assay

Materials:

  • Pooled liver microsomes from the desired species (e.g., human)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Internal standard

  • Acetonitrile (cold)

  • 96-well plates or microcentrifuge tubes

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compounds, internal standard, and NADPH regenerating system.

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Add the test compound to each well and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Protein-Ligand Interactions: The Subtle Art of Binding

The substitution of a benzene ring with a thiophene ring can subtly alter the way a molecule interacts with its protein target. While both rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, the thiophene ring introduces unique possibilities.[13][14] The sulfur atom's lone pair of electrons can act as a hydrogen bond acceptor, forming interactions that are not possible with a benzene ring.[15] This can lead to altered binding orientations and potentially increased affinity and selectivity.

Conclusion

The bioisosteric replacement of benzene with thiophene in acetic acid derivatives is a powerful strategy in drug design that can lead to significant improvements in a compound's pharmacological profile. This guide has demonstrated that while the two rings share similarities in size and lipophilicity, the introduction of the sulfur heteroatom in the thiophene ring can lead to nuanced differences in acidity, enhanced biological potency, and a more favorable metabolic profile. The case study of Lornoxicam and Piroxicam provides compelling evidence for the successful application of this strategy. By understanding the fundamental physicochemical and biological differences between these two important aromatic systems, and by employing the robust experimental protocols outlined herein, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

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A Comparative Guide to the Stability of 5-Acetyl vs. 4-Acetyl Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene heterocycles are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and structural resemblance to benzene.[1] Functionalization of the thiophene ring is a key strategy for modulating the physicochemical properties of the resulting derivatives, influencing everything from biological activity to material performance.[2][3] A common and seemingly subtle modification is the placement of an acetyl group, an important synthetic intermediate.[2][4] However, the seemingly minor shift of an acetyl group from the 5-position (alpha to the sulfur, also known as the 2-position) to the 4-position (beta to the sulfur, also known as the 3-position) can induce significant changes in the molecule's stability.

This guide provides an in-depth comparison of the stability of 5-acetylthiophene versus 4-acetylthiophene derivatives. We will explore the underlying electronic and steric principles, present experimental and computational evidence, and provide standardized protocols for evaluating thermal stability. This analysis is critical for researchers, process chemists, and drug development professionals who need to predict degradation pathways, optimize reaction conditions, and ensure the long-term viability of their thiophene-based compounds.

Part 1: Theoretical Underpinnings of Stability

The difference in stability between 5-acetyl and 4-acetyl thiophene derivatives is primarily governed by the electronic interplay between the electron-withdrawing acetyl group and the electron-rich thiophene ring.

Electronic Effects: The Decisive Factor

The thiophene ring is an aromatic system with a sulfur atom that can donate its lone-pair electrons into the π-system. The position of the electron-withdrawing acetyl group determines the effectiveness of this resonance stabilization.

  • 5-Acetylthiophene (2-Acetylthiophene): When the acetyl group is at the 5-position (or 2-position), it is directly conjugated with the sulfur atom. This allows for the delocalization of the ring's π-electrons and the sulfur's lone pair across the carbonyl group. This extended conjugation results in more stable resonance structures, significantly lowering the overall energy of the molecule. This enhanced electronic delocalization is a key contributor to the greater thermodynamic stability of the 5-acetyl isomer.

  • 4-Acetylthiophene (3-Acetylthiophene): In contrast, an acetyl group at the 4-position (or 3-position) is not in direct conjugation with the sulfur atom. While some resonance delocalization occurs through the carbon backbone of the ring, it is less effective than the direct participation of the sulfur lone pair seen in the 5-acetyl isomer. Consequently, 4-acetylthiophene is electronically less stabilized and possesses higher ground-state energy, making it thermodynamically less stable.

The greater reactivity of the α-position (2- and 5-positions) of thiophene towards electrophiles is a well-established principle, which also explains why direct acylation of thiophene predominantly yields the 2-acetyl derivative.[1][5] This preference is a direct reflection of the more stable carbocation intermediate formed during electrophilic substitution at the α-position, a concept closely related to the ground-state stability of the final product.

Part 2: Kinetic vs. Thermodynamic Stability

When evaluating stability, it is crucial to distinguish between kinetic and thermodynamic control.[6][7]

  • Thermodynamic Stability refers to the relative energy of the final products. The more stable compound has a lower free energy. As discussed, due to superior resonance stabilization, 5-acetylthiophene is the thermodynamically more stable isomer .[8]

  • Kinetic Stability relates to the activation energy required to initiate a reaction or decomposition. A higher activation barrier means the compound is kinetically more stable, or less reactive.

In the context of synthesis, Friedel-Crafts acylation of thiophene overwhelmingly produces 2-acetylthiophene because the activation energy for this pathway is lower.[9][10] This makes it the kinetic product as well as the thermodynamic product. The synthesis of 3-acetylthiophene is more challenging and often requires multi-step strategies, such as those starting from 3-bromothiophene, which implicitly points to the higher energy pathways involved.[5]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Caption: Energy profile for thiophene acylation.

Part 3: Experimental and Computational Evidence

While direct comparative studies on the thermal decomposition of the two isomers are not abundant in readily available literature, the relative stability can be inferred from computational studies and physical properties.

Computational Chemistry Insights

Computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular stability.[11] Studies on thiophene derivatives consistently show that the HOMO-LUMO energy gap is a critical parameter for determining stability.[12][13] A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[13]

Calculations would be expected to show that 5-acetylthiophene possesses a larger HOMO-LUMO gap compared to its 4-acetyl counterpart, reflecting its greater electronic stability.

Physicochemical Data Comparison

Physical properties such as boiling point can also provide clues about intermolecular forces and, indirectly, stability.

Property5-Acetylthiophene (2-Acetylthiophene)4-Acetylthiophene (3-Acetylthiophene)Rationale for Difference
Boiling Point 214 °C[14]~210 °CThe higher boiling point of the 5-acetyl isomer suggests stronger intermolecular forces, potentially due to a larger dipole moment arising from more effective charge separation via resonance.
Melting Point 9-11 °C[15]Not readily availableDifferences in melting point reflect the efficiency of crystal lattice packing, which is influenced by molecular symmetry and intermolecular interactions.
Synthetic Yield (Direct Acylation) High (often >95%)[10]Very Low to NoneThis is strong evidence for the kinetic and thermodynamic preference for the formation of the 5-acetyl isomer.

Part 4: Experimental Protocol for Stability Assessment

To empirically determine and compare the thermal stability of these derivatives, Thermogravimetric Analysis (TGA) is the standard technique.[16][17] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19]

Objective: To determine the onset temperature of decomposition for 5-acetylthiophene and 4-acetylthiophene derivatives as a measure of their relative thermal stability.

graph TD { A[Start: Sample Preparation] --> B{Place 5-10 mg of sample in Al₂O₃ crucible}; B --> C{Load crucible into TGA instrument}; C --> D[Set Atmosphere: Nitrogen at 50 mL/min]; D --> E{Define Temperature Program}; subgraph Temperature Program E1[1. Equilibrate at 30°C for 5 min] E2[2. Ramp temperature from 30°C to 600°C at 10 K/min] end E --> E1 --> E2; E2 --> F[Run Experiment & Record Data]; F --> G{Analyze TGA Curve}; G --> H[Determine Onset Temperature (T_onset) of Mass Loss]; H --> I[End: Compare T_onset values];

}

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared. Use an inert atmosphere, typically nitrogen, with a consistent flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[20]

  • Sample Preparation: Accurately weigh 5-10 mg of the thiophene derivative into an alumina crucible. A smaller sample mass is recommended to ensure uniform heating.[20]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp.

    • Increase the temperature at a linear rate, typically 10 K/min, up to a temperature where full decomposition is expected (e.g., 600 °C).[20]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The thermal stability is determined by the onset temperature of decomposition. This is the temperature at which a significant mass loss begins, often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the decomposition step.[20]

Expected Outcome: It is predicted that the 5-acetylthiophene derivative will exhibit a higher onset temperature of decomposition in the TGA analysis compared to the 4-acetylthiophene derivative, providing quantitative evidence of its superior thermal stability.

Conclusion

The position of an acetyl group on the thiophene ring is a critical determinant of molecular stability. 5-Acetylthiophene derivatives are unequivocally more stable than their 4-acetyl counterparts. This heightened stability is a direct consequence of superior electronic delocalization, where the α-position of the acetyl group allows for effective resonance with the sulfur atom's lone pair electrons. This theoretical understanding is corroborated by the overwhelming synthetic preference for 5-acylation and is expected to be confirmed by experimental thermal analysis. For researchers in drug development and materials science, prioritizing synthetic routes that yield 5-substituted thiophenes can lead to more robust molecules with improved shelf-life and predictable degradation profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.